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8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid Documentation Hub

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  • Product: 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid
  • CAS: 1203571-75-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on CAS 1203571-75-8: 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic Acid in Drug Discovery

Executive Summary & Introduction In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on the selection of highly functionalized, geometrically predictable building blocks. CAS 120357...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on the selection of highly functionalized, geometrically predictable building blocks. CAS 1203571-75-8 , chemically identified as 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid, represents a premium bifunctional scaffold.

The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" , forming the pharmacophoric foundation for several blockbuster neurological and oncological drugs (e.g., zolpidem, alpidem). This specific derivative offers a distinct strategic advantage: it possesses two orthogonal reactive handles—a C8-bromine for transition-metal-catalyzed cross-coupling and a C2-carboxylic acid for amide or ester linkages—allowing for rapid, divergent synthesis of complex biaryl and peptidomimetic libraries.

Chemical Identity & 2D Structural Analysis

To effectively utilize this building block, one must understand its exact physicochemical parameters and spatial geometry. The structural data below is aggregated from validated chemical suppliers, including Sigma-Aldrich and BLD Pharm .

Table 1: Physicochemical & Structural Properties
PropertyValueCausality / Significance in Design
Chemical Name 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acidIUPAC standard nomenclature.
CAS Number 1203571-75-8Unique identifier for supply chain validation.
Molecular Formula C₉H₇BrN₂O₂Determines exact mass and isotopic distribution.
Molecular Weight 255.07 g/mol Low MW ensures the final derivatized ligand remains within Lipinski's Rule of 5.
Exact Mass 253.97 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
SMILES O=C(C1=CN2C=C(C)C=C(Br)C2=N1)OEnables in silico docking and automated library generation.
Structural Causality
  • The Fused 5-6 Bicyclic Core: Provides a rigid, planar aromatic framework. The non-bridgehead nitrogen (N1) acts as a potent hydrogen bond acceptor, crucial for interacting with kinase hinge regions or GPCR binding pockets.

  • C6-Methyl Group: Introduces mild electron-donating properties and steric bulk. In drug design, blocking the C6 position with a methyl group is a proven strategy to prevent oxidative metabolism (e.g., CYP450-mediated hydroxylation), thereby increasing the in vivo half-life of the resulting drug.

  • C8-Bromine & C2-Carboxylic Acid: These substituents are positioned on opposite vectors of the planar ring, allowing for linear or L-shaped extension of the molecule without steric clashing between the two functionalization sites.

Mechanistic Workflow: Functionalization Strategy

The true value of CAS 1203571-75-8 lies in its capacity for divergent synthesis. The diagram below illustrates the logical flow of extending this core into a mature therapeutic ligand.

G A CAS 1203571-75-8 Core Scaffold B C8-Bromine (Suzuki/Buchwald) A->B Pd-Catalyzed Cross-Coupling C C2-Carboxylic Acid (Amide Coupling) A->C HATU/DIPEA Activation D Extended Biaryl System B->D E Target Ligand/Inhibitor C->E D->E Synergistic Binding

Fig 1: Divergent functionalization workflow of CAS 1203571-75-8 into target ligands.

Experimental Protocols: Handling & Self-Validating Systems

As a Senior Application Scientist, I mandate that every synthetic step must include an inherent self-validation mechanism to prevent the propagation of errors through a multi-step synthesis.

Protocol 1: LC-MS Characterization & Baseline Validation

Before initiating any synthesis, the integrity of the starting material must be verified.

G N1 Sample Prep (1 mg/mL in MeOH) N2 UPLC Separation (C18 Column, Gradient) N1->N2 N3 ESI+ MS Detection (Isotope Check) N2->N3 N4 Validation Criteria: m/z 255.0 & 257.0 (1:1) N3->N4

Fig 2: Self-validating LC-MS workflow utilizing the inherent bromine isotopic signature.

Causality & Validation: Bromine exists naturally as two isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Therefore, the Electrospray Ionization (ESI+) mass spectrum of intact CAS 1203571-75-8 must exhibit a characteristic doublet at m/z 255.0 and 257.0 ([M+H]⁺). If this 1:1 doublet is absent, the compound has either degraded (e.g., protodehalogenation) or the batch is compromised.

Protocol 2: C8 Suzuki-Miyaura Cross-Coupling

The C8 position on the electron-rich imidazo[1,2-a]pyridine ring can be sterically hindered and prone to side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine CAS 1203571-75-8 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate 'dppf' ligand is strictly chosen because it creates a tight coordination sphere around the palladium center, heavily suppressing the reductive debromination pathway that plagues electron-rich heteroaromatics.

  • Solvent & Degassing: Dissolve the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O. Degas the solution by bubbling N₂ through the mixture for 10 minutes to prevent oxidative quenching of the Pd(0) active species.

  • Reaction: Heat to 90°C for 4–6 hours under an N₂ atmosphere.

  • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the 1:1 doublet at m/z 255.0/257.0 and the emergence of a singlet mass peak corresponding to the cross-coupled product confirms successful C-C bond formation.

Protocol 3: C2 Amide Coupling

The C2-carboxylic acid is conjugated with the aromatic imidazo system, which slightly reduces its electrophilicity compared to aliphatic acids.

Step-by-Step Methodology:

  • Activation: Dissolve CAS 1203571-75-8 (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature. Causality: HATU is utilized over standard carbodiimides (like EDC) because it rapidly generates a highly reactive HOAt ester intermediate, overcoming the electronic deactivation of the conjugated C2-acid and ensuring high conversion rates without epimerization.

  • Coupling: Add the primary or secondary amine (1.2 equiv) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Quench a 1 µL reaction aliquot in methanol. If the activation step was successful but the amine failed to couple, the MS will show the transient formation of the methyl ester (m/z 269.0/271.0). A successful reaction will show the mass of the final amide, retaining the 1:1 bromine isotopic doublet.

Conclusion

CAS 1203571-75-8 (8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid) is a highly strategic building block for drug discovery. By understanding the causality behind its structural features—such as the metabolic protection afforded by the C6-methyl group and the orthogonal reactivity of the C8-bromine and C2-acid—medicinal chemists can deploy this scaffold to rapidly generate robust, high-affinity ligands. Strict adherence to self-validating analytical protocols ensures high-fidelity library generation.

References

  • Deep, A., et al. "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." Current Topics in Medicinal Chemistry, 2017. URL:[Link]

Exploratory

Architectural Mastery: The Role of the Imidazo[1,2-a]pyridine Scaffold in PI3Kα Inhibitor Design

Executive Summary Phosphatidylinositol 3-kinase alpha (PI3Kα) is a master regulator of cellular proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway, frequently driven by 1, is a hallmark o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphatidylinositol 3-kinase alpha (PI3Kα) is a master regulator of cellular proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway, frequently driven by 1, is a hallmark of numerous human malignancies[1]. In the pursuit of potent, isoform-selective inhibitors, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged pharmacophore. This bicyclic nitrogen heterocycle serves as an exceptional ATP-competitive hinge binder, offering a highly tunable platform for structure-activity relationship (SAR) optimization and the development of next-generation targeted therapeutics.

Molecular Rationale: The Privileged Nature of Imidazo[1,2-a]pyridine

The design of kinase inhibitors hinges on the ability to competitively displace ATP from the catalytic cleft. The imidazo[1,2-a]pyridine core provides an optimal balance of planarity, lipophilicity, and hydrogen-bonding capability.

In the ATP-binding pocket of PI3Kα, the nitrogen atom of the imidazo[1,2-a]pyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of2[2]. This interaction perfectly mimics the binding of the adenine ring of ATP. Furthermore, substitutions at the C-3, C-6, and C-8 positions allow the scaffold to extend into the affinity and specificity pockets, establishing additional stabilizing contacts with residues such as Tyr836, Asp810, and Lys802[3]. The inherent electron distribution of the fused ring system also enhances metabolic stability compared to monocyclic alternatives.

Structural Evolution & SAR (Structure-Activity Relationship)

The development of imidazo[1,2-a]pyridine-based PI3Kα inhibitors has been driven by fragment-growing strategies and scaffold morphing.

  • PIK-75: An early breakthrough, PIK-75 features an arylsulfonylhydrazide-substituted imidazo[1,2-a]pyridine structure, exhibiting an IC50 of 0.3 nM against PI3Kα[1]. It forms the essential Val851 hydrogen bond and utilizes its lipophilic side chains to engage the affinity pocket[3].

  • HS-173: To improve upon early inhibitors, HS-173 was developed via a fragment-growing strategy, yielding a highly potent PI3Kα inhibitor (IC50 = 0.8 nM)[1]. It maintains the crucial Val851 interaction while optimizing hydrophobic contacts in the ribose pocket[2].

  • Compound 13k: A novel 4 demonstrated an IC50 of 1.94 nM, inducing G2/M phase arrest and apoptosis in HCC827 non-small cell lung cancer cells[4].

  • Compound 35: A 2,6,8-substituted derivative designed to remove the sulfonohydrazide alert structure of PIK-75, achieving an IC50 of 150 nM with improved solubility and selective antiproliferative activity in breast cancer models[3].

Comparative PI3Kα Inhibitory Data of Key Imidazo[1,2-a]pyridine Derivatives
CompoundScaffold ModificationPI3Kα IC50 (nM)Key Binding InteractionsTarget Cancer Models
PIK-75 Arylsulfonylhydrazide at C-30.3Val851 (Hinge), Tyr836Ovarian, Melanoma
HS-173 Ester-containing C-3 substitution0.8Val851 (Hinge), Lys802Pancreatic, Colorectal
Compound 13k 6-quinazoline hybrid1.94Val851 (Hinge)HCC827 (NSCLC)
Compound 35 2,6,8-trisubstitution (amide/aryl)150Val851 (Hinge), Lys802T47D (Breast Cancer)

Mechanistic Pathway: PI3K/AKT/mTOR Axis & Scaffold Intervention

Inhibition of PI3Kα by imidazo[1,2-a]pyridine derivatives fundamentally short-circuits oncogenic signaling. Normally, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a lipid second messenger, recruiting AKT to the plasma membrane via its pleckstrin homology (PH) domain. Subsequent phosphorylation of AKT at Thr308 (by PDK1) and 5 fully activates the kinase, driving survival and proliferation[5]. By competitively blocking the ATP-binding site, imidazo[1,2-a]pyridine inhibitors prevent PIP3 generation, thereby collapsing the downstream AKT/mTOR signaling cascade[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH domain mTOR mTORC1 / mTORC2 AKT->mTOR Activates mTOR->AKT Phosphorylates S473 Inhibitor Imidazo[1,2-a]pyridine Inhibitor (e.g., HS-173) Inhibitor->PI3K ATP-competitive Hinge Binding (Val851)

PI3K/AKT/mTOR signaling pathway and ATP-competitive inhibition by imidazo[1,2-a]pyridine.

Self-Validating Experimental Workflows

To rigorously evaluate the efficacy of newly synthesized imidazo[1,2-a]pyridine inhibitors, a self-validating testing cascade is required. This involves orthogonal assays: a biochemical assay to confirm direct target engagement and a cellular assay to verify intracellular pathway modulation.

Protocol 1: Biochemical Evaluation via ADP-Glo Kinase Assay

Causality: The ADP-Glo assay is selected over traditional radiometric assays because it provides a universal, homogenous, and high-throughput luminescent readout that directly correlates with the amount of ADP produced during the kinase reaction. This ensures precise IC50 determination without radioactive hazards or substrate-specific antibody limitations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20). Dilute recombinant PI3Kα (p110α/p85α) and PIP2 substrate to optimal working concentrations.

  • Compound Serial Dilution: Prepare a 10-point 3-fold serial dilution of the imidazo[1,2-a]pyridine inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration ≤1% to prevent enzyme denaturation).

  • Kinase Reaction: Add 2 µL of PI3Kα enzyme to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of ATP/PIP2 substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Validation Check: This step is critical as it completely depletes unreacted ATP, ensuring the background signal is minimized and the subsequent readout is strictly dependent on the ADP generated by PI3Kα.

  • Kinase Detection: Add 8 µL of Kinase Detection Reagent (converts ADP back to ATP and introduces luciferase/luciferin). Incubate for 30 minutes.

  • Readout & Analysis: Measure luminescence using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

ADPGlo_Workflow Step1 1. Kinase Reaction PI3Kα + ATP + PIP2 PIP3 + ADP Step2 2. ATP Depletion Add ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 3. Kinase Detection Convert ADP → ATP Luciferase Reaction Step2->Step3 Step4 4. Luminescence Signal ∝ Kinase Activity (Calculate IC50) Step3->Step4

ADP-Glo biochemical assay workflow for quantifying PI3Kα kinase inhibition.

Protocol 2: Cellular Target Engagement via p-AKT (S473) Western Blot

Causality: While biochemical assays confirm binding, cellular assays are mandatory to prove membrane permeability and intracellular target engagement. Measuring the phosphorylation status of AKT at Ser473 is chosen because it is the most robust and direct downstream indicator of PI3K/mTOR pathway activity.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed PIK3CA-mutant cancer cells (e.g., HCT116 or T47D) in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with varying concentrations of the inhibitor (e.g., 0.1, 1, 10, 100 nM) for 2 hours.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Validation Check: Phosphatase inhibitors (e.g., sodium orthovanadate, NaF) are absolutely critical here; failure to include them will result in rapid dephosphorylation of p-AKT during lysis by endogenous phosphatases, yielding false-negative results.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and GAPDH (loading control).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band intensities via densitometry to determine the cellular IC50.

Future Perspectives

The imidazo[1,2-a]pyridine scaffold remains a cornerstone in the rational design of PI3Kα inhibitors. Future directions involve exploiting this scaffold to design dual PI3K/mTOR inhibitors (to prevent compensatory feedback loops) and exploring allosteric modulation. By continuing to map the precise SAR of the C-3, C-6, and C-8 vectors, researchers can achieve unprecedented isoform selectivity, minimizing off-target toxicities and maximizing therapeutic indices in oncology.

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Foundational

Unlocking the Pharmacological Potential of Imidazopyridine Derivatives in Oncology: Mechanisms, Targets, and Experimental Validation

Executive Summary In contemporary oncology drug discovery, identifying scaffolds that offer both high target affinity and tunable pharmacokinetics is a persistent challenge. Nitrogenous heterocycles, specifically imidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary oncology drug discovery, identifying scaffolds that offer both high target affinity and tunable pharmacokinetics is a persistent challenge. Nitrogenous heterocycles, specifically imidazopyridine derivatives , have emerged as privileged pharmacophores[1]. Their structural resemblance to purines allows them to seamlessly intercalate into the ATP-binding clefts of critical survival kinases, while their highly modifiable peripheral rings enable precise tuning for target selectivity.

This technical guide synthesizes the core mechanisms of action (MoA) of imidazopyridine derivatives in cancer models, translating theoretical pathways into actionable, self-validating experimental workflows. By understanding the causality behind these molecular interactions, researchers can better design and evaluate next-generation chemotherapeutics.

Mechanistic Pillars of Imidazopyridine-Induced Cytotoxicity

The anti-cancer efficacy of imidazopyridines is not monolithic; it is driven by their ability to disrupt multiple oncogenic axes depending on their specific functional group substitutions.

Pillar 1: Dual PI3K/Akt/mTOR Pathway Inhibition

Hyperactivation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a hallmark of tumor survival and angiogenesis. Specific imidazopyridine derivatives, such as HS-106 , act as competitive inhibitors by directly binding to the ATP-binding cleft of PI3K[2]. This binding event halts the downstream phosphorylation of Akt (at Ser473) and mTOR[3]. The physiological result is a profound G2/M phase cell cycle arrest—driven by the up-regulation of p-cdc25 and down-regulation of cyclin B1—coupled with the repression of hypoxia-inducible factor 1α (HIF-1α), which starves the tumor of vascular support[2].

G IP Imidazopyridine (e.g., HS-106) PI3K PI3K (ATP Cleft) IP->PI3K Competitive Inhibition AKT Akt (p-Ser473) PI3K->AKT Blocked mTOR mTOR AKT->mTOR Blocked CellCycle G2/M Arrest (p-cdc25 ↑, Cyclin B1 ↓) mTOR->CellCycle Downstream Effect Apoptosis Apoptosis (Caspase-3, PARP) mTOR->Apoptosis Downstream Effect

Mechanism of PI3K/Akt/mTOR pathway inhibition by imidazopyridine derivatives.

Pillar 2: Disruption of Microtubule Dynamics

Microtubules are essential for the formation of the mitotic spindle during cell division. Imidazopyridine-triazole conjugates (e.g., Compounds 14 and 15) have been shown to act as potent tubulin polymerization inhibitors[4]. By binding to tubulin heterodimers, these derivatives prevent the metaphase-to-anaphase transition, effectively trapping cancer cells (such as the A549 lung cancer line) in the G2/M phase and triggering apoptotic cell death[4].

Pillar 3: Targeted Receptor Degradation & Modulation

Beyond kinase inhibition, novel imidazopyridines exhibit targeted protein degradation capabilities. For example, 2-phenyl-imidazo[1,2-a]pyridine derivatives (like X15695 ) function as oral Selective Estrogen Receptor Degraders (SERDs)[5]. Interestingly, their anti-proliferative effect in ER+ breast cancer is strictly dependent on the Aryl Hydrocarbon Receptor (AHR), highlighting a complex, indirect mechanism of receptor modulation[5]. Similarly, derivatives like AMD and DME suppress Castration-Resistant Prostate Cancer (CRPC) by simultaneously downregulating the Androgen Receptor (AR) and inhibiting PI3K/Akt signaling[6].

Pillar 4: Intrinsic Mitochondrial Apoptosis

The ultimate goal of most targeted therapies is the induction of programmed cell death. Compound 9i demonstrates this by inducing Mitochondrial Outer Membrane Permeabilization (MOMP) in HeLa cells[1]. This permeabilization shifts the balance of Bcl-2 family proteins (downregulating anti-apoptotic and upregulating pro-apoptotic proteins), releasing cytochrome c, and activating the terminal caspase cascade[1].

Quantitative Data Summary

To facilitate compound selection for preclinical models, the following table summarizes the quantitative efficacy and primary targets of key imidazopyridine derivatives discussed in recent literature.

Derivative / CompoundPrimary Target / MechanismCancer ModelKey Efficacy MetricSource
Compound 9i MOMP / Caspase CascadeHeLa (Cervical)IC50 = 10.62 μM[1]
HS-106 PI3K/mTOR (ATP-cleft)Breast Cancer / HUVECG2/M Arrest, HIF-1α ↓[2]
Compounds 14 & 15 Tubulin PolymerizationA549 (Lung)IC50 = 0.51 - 0.63 μM[4]
X15695 ERα Degradation (via AHR)MCF-7 (ER+ Breast)SERD Activity[5]
AMD & DME AR / PI3K SignalingLNCaP C-81 (CRPC)Proliferation Block[6]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating reproducible data requires protocols designed as self-validating systems . Every step must account for biological variables and include internal controls to prove causality rather than mere correlation.

Protocol 1: Orthogonal Validation of Kinase Inhibition (PI3K/mTOR)

To prove an imidazopyridine derivative is a direct PI3K inhibitor rather than an upstream receptor antagonist, cellular assays must be paired with cell-free enzymatic assays.

Step 1: Cellular Treatment & Lysis

  • Treat target cells (e.g., MCF-7) with the IC50 concentration of the derivative for 24 hours.

  • Lyse cells on ice using RIPA buffer supplemented with 1 mM Na₃VO₄ and 50 mM NaF.

Step 2: Western Blotting for Phospho-Targets

  • Resolve lysates via SDS-PAGE and probe for p-Akt (Ser473), total Akt, p-mTOR, and total mTOR.

  • Self-Validating Step: You must normalize p-Akt to total Akt, not just a housekeeping gene like GAPDH. This proves the compound inhibits the phosphorylation event rather than causing global degradation of the Akt protein itself.

Step 3: Cell-Free Kinase Activity Assay (ADP-Glo)

  • Incubate recombinant PI3Kα with ATP and the imidazopyridine derivative in a cell-free buffer.

  • Measure unreacted ATP via luminescence.

  • Causality Check: If cellular p-Akt is reduced (Step 2) but isolated kinase activity remains unaffected here, your compound is an upstream inhibitor (e.g., targeting RTKs), not a direct ATP-cleft PI3K inhibitor.

Protocol 2: Tubulin Polymerization Fluorometric Assay

To evaluate derivatives like Compounds 14/15, we measure the kinetic assembly of microtubules in real-time.

Step 1: Reagent Preparation

  • Prepare >99% pure porcine brain tubulin (3 mg/mL) in PIPES buffer (pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI-based tubulin tracker).

  • Causality Check: PIPES maintains the strict physiological pH required for tubulin stability, while GTP is the obligate energy source for microtubule nucleation. Without GTP, baseline polymerization will fail.

Step 2: Assay Assembly & Internal Controls

  • Plate tubulin mixture into a pre-warmed 96-well plate.

  • Add the imidazopyridine derivative to test wells. Crucially, add Paclitaxel (stabilizer) to positive control wells and Nocodazole (destabilizer) to negative control wells.

  • Self-Validating Step: If the assay fails to show Paclitaxel increasing the maximum velocity (Vmax) of fluorescence or Nocodazole decreasing it, the baseline tubulin is denatured, completely invalidating the test compound's results.

Step 3: Kinetic Measurement

  • Read fluorescence (Ex 340 nm / Em 430 nm) kinetically at 37°C every minute for 60 minutes to calculate the Vmax of polymerization.

Workflow Step1 1. Cell Treatment (Compound + Vehicle) Step2 2. Viability Assay (IC50 Determination) Step1->Step2 Step3 3. Apoptosis Profiling (Flow Cytometry) Step2->Step3 Step4 4. Target Validation (Kinase/Tubulin Assays) Step3->Step4 Step5 5. Orthogonal Check (Western Blotting) Step4->Step5

Self-validating experimental workflow for evaluating imidazopyridine efficacy.

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Protocols & Analytical Methods

Method

Synthesis of Potent PI3Kα Inhibitors Utilizing 2-Amino-5-(trifluoromethyl)pyridine

Application Note & Synthetic Protocol Abstract This document provides a detailed guide for the synthesis of selective Phosphoinositide 3-Kinase Alpha (PI3Kα) inhibitors, leveraging the strategic building block 2-Amino-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol

Abstract

This document provides a detailed guide for the synthesis of selective Phosphoinositide 3-Kinase Alpha (PI3Kα) inhibitors, leveraging the strategic building block 2-Amino-5-(trifluoromethyl)pyridine (CAS 1203571-75-8) . We will explore the scientific rationale behind targeting the PI3K/AKT/mTOR pathway, the significance of the trifluoromethylpyridine moiety in medicinal chemistry, and provide a robust, step-by-step protocol for the synthesis of a representative inhibitor based on the Alpelisib scaffold. This guide is intended for researchers and professionals in drug discovery and development, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction: Targeting the PI3K/AKT/mTOR Pathway in Oncology

The PI3K/AKT/mTOR signaling pathway is a critical intracellular network that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is one of the most frequent events in human cancers, making it a prime target for therapeutic intervention.[2][4] The Class I PI3K family, particularly the p110α isoform (PI3Kα) encoded by the PIK3CA gene, is frequently mutated or amplified in a variety of tumors, including breast, ovarian, and urothelial cancers.[1][4] These gain-of-function mutations lead to pathway hyperactivation, driving oncogenesis and conferring resistance to other cancer therapies.[2][4]

The development of specific PI3Kα inhibitors, such as Alpelisib, represents a significant advancement in precision medicine, offering a targeted treatment for patients with PIK3CA-mutated cancers.[4][5][6] The synthesis of these complex molecules relies on strategic chemical building blocks that introduce key structural features to enhance potency, selectivity, and pharmacokinetic properties.

The Strategic Intermediate: 2-Amino-5-(trifluoromethyl)pyridine

The selected building block for our synthetic approach is 2-Amino-5-(trifluoromethyl)pyridine (CAS 1203571-75-8). This compound is a cornerstone in the synthesis of numerous PI3K inhibitors due to the advantageous properties conferred by its trifluoromethyl (CF3) group.

Key Attributes of the Trifluoromethyl Group in Drug Design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic oxidation by cytochrome P450 enzymes. This often increases the drug's half-life.[7][8]

  • Increased Lipophilicity: The CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[7][9][10]

  • Modulation of Basicity: As a strong electron-withdrawing group, the CF3 moiety significantly lowers the basicity (pKa) of the adjacent pyridine nitrogen and the amino group. This can be crucial for optimizing binding interactions within the ATP-binding pocket of the kinase and for fine-tuning physicochemical properties like solubility.[8][11]

  • Bioisostere: The CF3 group is often used as a bioisostere for other groups like chlorine or methyl, allowing chemists to probe steric and electronic requirements for target binding.[8]

These properties make 2-Amino-5-(trifluoromethyl)pyridine an ideal starting point for building potent and drug-like PI3Kα inhibitors.

PI3Kα Signaling Pathway Overview

To appreciate the inhibitor's mechanism of action, it is essential to understand the PI3Kα signaling cascade.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS PI3Ka PI3Kα RAS->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3Ka AKT AKT PIP3->AKT Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor PI3Kα Inhibitor (e.g., Alpelisib) Inhibitor->PI3Ka Blocks

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a PI3Kα inhibitor.

Upon activation by growth factors, PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[12] PIP3 acts as a second messenger, recruiting and activating downstream kinases like AKT.[1][3] Activated AKT then phosphorylates a multitude of substrates, including mTORC1, to promote cell growth and survival.[12] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][2] PI3Kα inhibitors function by blocking the catalytic activity of PI3Kα, thereby preventing PIP3 production and shutting down the downstream pro-survival signaling.

Synthetic Workflow and Detailed Protocol

The synthesis of a PI3Kα inhibitor from 2-Amino-5-(trifluoromethyl)pyridine typically involves a multi-step sequence. A common and highly effective strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a key carbon-nitrogen bond.[13]

Synthetic_Workflow Start CAS 1203571-75-8 (Building Block) Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Final Final PI3Kα Inhibitor Characterize->Final

Caption: General experimental workflow for the synthesis and validation of the target inhibitor.

Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of 2-Amino-5-(trifluoromethyl)pyridine with a suitable aryl halide partner, a critical step in forming the core of many PI3K inhibitors.

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Notes
2-Amino-5-(trifluoromethyl)pyridine1203571-75-8162.111.0Limiting Reagent
Aryl Bromide Partner (e.g., 4-bromoisoquinoline)VariesVaries1.2Use a representative coupling partner.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02 (2 mol%)Catalyst
Xantphos161265-03-8578.680.04 (4 mol%)Ligand
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.0Base
Toluene, Anhydrous108-88-392.1410 mLSolvent, ensure dryness for optimal reaction.

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (0.02 mmol), Xantphos (0.04 mmol), and Cesium Carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[14][15]

    • Scientist's Note: The palladium catalyst is in its Pd(0) active state, which is highly sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure high reaction yield.

  • Addition of Reagents: Through the septum via syringe or under a positive flow of nitrogen, add the anhydrous toluene (10 mL). Stir the mixture for 10 minutes to allow for catalyst-ligand pre-formation. Subsequently, add the Aryl Bromide partner (1.2 mmol) and 2-Amino-5-(trifluoromethyl)pyridine (1.0 mmol).

  • Reaction: Seal the flask tightly with a Teflon screwcap and place it in a preheated oil bath at 110 °C.[16]

    • Rationale: The Buchwald-Hartwig amination requires elevated temperatures to drive the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[13]

  • Monitoring: Stir the reaction vigorously for 8-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (2-Amino-5-(trifluoromethyl)pyridine) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[16]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired product.

Characterization and Quality Control

Validation of the synthesized inhibitor's identity and purity is paramount. A combination of spectroscopic and spectrometric techniques should be employed.

Expected Analytical Data

TechniquePurposeExpected Outcome
¹H and ¹⁹F NMR Spectroscopy Structural Elucidation & Confirmation¹H NMR will show characteristic aromatic and aliphatic signals. ¹⁹F NMR will confirm the presence of the CF₃ group with a singlet at the expected chemical shift.[15][17]
Mass Spectrometry (LC-MS) Molecular Weight Verification & Purity AssessmentThe mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the target molecule. The LC chromatogram provides an initial purity assessment.[18]
High-Performance Liquid Chromatography (HPLC) Quantitative Purity AnalysisAn HPLC analysis with a suitable method should confirm the purity of the final compound to be >95% for biological screening.
  • NMR Spectroscopy: Nuclear Magnetic Resonance is the gold standard for unambiguous structure determination of small molecules.[19][20][21] It provides detailed information about the chemical environment of each proton and fluorine atom in the molecule.

  • Mass Spectrometry: MS is a highly sensitive technique used to confirm the molecular weight of the synthesized compound.[18] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for monitoring reaction completion and assessing purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Wet solvent/reagents; Insufficient heat.Ensure an inert atmosphere is maintained. Use freshly dried solvent. Confirm oil bath temperature. Try a different ligand/base combination.
Multiple Byproducts Reaction temperature too high; Side reactions.Lower the reaction temperature. Decrease reaction time. Screen alternative palladium catalysts or ligands known for higher selectivity.
Difficult Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Consider reverse-phase HPLC for final purification if necessary.

Conclusion

The synthetic protocol detailed herein provides a reliable and well-precedented method for the construction of PI3Kα inhibitors using 2-Amino-5-(trifluoromethyl)pyridine as a key intermediate. The strategic use of this building block, combined with a robust palladium-catalyzed cross-coupling reaction, enables efficient access to complex molecules with significant therapeutic potential. Rigorous characterization is essential to validate the structure and purity of the final compound, ensuring its suitability for subsequent biological evaluation.

References

  • PI3K/AKT/mTOR pathway - Wikipedia. [Link]

  • Yang, J., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Noorolyai, S., et al. (2019). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Cancer Cell International. [Link]

  • J.P. Bégué, D. Bonnet-Delpon. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • QIAGEN. PI3K/AKT/mTOR signaling. GeneGlobe. [Link]

  • Trifluoromethyl group - Wikipedia. [Link]

  • Jhawer, M., et al. (2014). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book. [Link]

  • J.P. Bégué, D. Bonnet-Delpon. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • J.P. Bégué, D. Bonnet-Delpon. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Smith, A. B., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. [Link]

  • LC/MS. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Kath, J. C., et al. (2021). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). Journal of Medicinal Chemistry. [Link]

  • Wu, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google P
  • La Trobe University. Small Molecule Structure Characterisation. [Link]

  • Wulsdorf, T., et al. (2024). Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein. MDPI. [Link]

  • Nair, A. S., et al. (2022). Synthesis and structure of alpelisib. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]

  • Chen, B., & D'Souza, V. M. (2019). NMR Characterization of RNA Small Molecule Interactions. PMC. [Link]

  • Kath, J. C., et al. (2021). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). ResearchGate. [Link]

  • Zhang, Q., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. MDPI. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Medicinal Chemistry. [Link]

  • Kim, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Industrial and Engineering Chemistry. [Link]

  • NextSDS. tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. [Link]

  • Tetrahydroquinoline - Wikipedia. [Link]

  • PubChem. 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid. [Link]

  • The Good Scents Company. 1,2,3,4-tetrahydroquinoline. [Link]

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Application

Application Note & Protocol: Base-Catalyzed Hydrolysis of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridine Carboxylic Acids The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, bicyclic stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridine Carboxylic Acids

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a core component in a multitude of pharmacologically active agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, antiviral, anticancer, and anxiolytic properties.[1][2] The carboxylic acid functional group at the 2-position of this scaffold is a particularly valuable synthetic handle. It serves as a key precursor for the synthesis of a diverse library of amide derivatives through coupling reactions, a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4]

This document provides a detailed, field-proven protocol for the efficient hydrolysis of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate to its corresponding carboxylic acid, 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This transformation is a critical step in the synthetic pathway towards novel therapeutics. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step methodology validated by published literature, and offer insights into process optimization and troubleshooting.

Reaction Principle: The BAC2 Saponification Mechanism

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification. This reaction proceeds via a base-catalyzed, bimolecular, nucleophilic acyl substitution mechanism, commonly designated as BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[5]

The process unfolds in several distinct steps:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ethyl ester. This is the rate-determining step.

  • Formation of a Tetrahedral Intermediate: This attack breaks the π-bond of the carbonyl group, forming a transient, negatively charged tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (⁻OEt), which is a suitable leaving group.

  • Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a sodium carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.

  • Protonation: A final acidification step during the workup is required to protonate the carboxylate salt, regenerating the neutral carboxylic acid, which is typically less soluble in aqueous media and precipitates out.[6]

Caption: BAC2 Saponification Mechanism.

Experimental Protocol

This protocol is adapted from established synthetic procedures for imidazo[1,2-a]pyridine derivatives.[3]

Materials and Equipment
Reagent/Material CAS No. Molecular Wt. Supplier Notes
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate847446-55-3283.12 g/mol Major vendorsStarting material.[7]
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol ACS gradeBase for hydrolysis.
Ethanol (EtOH), 200 proof64-17-546.07 g/mol ACS gradeReaction solvent.
Deionized Water (H₂O)7732-18-518.02 g/mol N/ASolvent.
Hydrochloric Acid (HCl), 2M7647-01-036.46 g/mol ACS gradeFor acidification during workup.
Ethyl Acetate141-78-688.11 g/mol HPLC gradeFor Thin-Layer Chromatography (TLC).
Hexanes110-54-3N/AHPLC gradeFor Thin-Layer Chromatography (TLC).
Round-bottom flask (100 mL)N/AN/AN/AReaction vessel.
Magnetic stirrer and stir barN/AN/AN/AFor agitation.
Reflux condenserN/AN/AN/ATo prevent solvent loss.
Heating mantleN/AN/AN/AFor controlled heating.
Rotary evaporatorN/AN/AN/AFor solvent removal.
Büchner funnel and filter flaskN/AN/AN/AFor product filtration.
pH paper or pH meterN/AN/AN/ATo monitor acidification.
TLC plates (Silica gel 60 F₂₅₄)N/AN/AN/AFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (e.g., 2.83 g, 10.0 mmol).

  • Solvent Addition: Add ethanol (40 mL) and deionized water (10 mL) to the flask. The use of a co-solvent system is crucial as the starting ester has good solubility in ethanol, while the sodium hydroxide is soluble in water, ensuring a homogeneous reaction medium.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20.0 mmol, 2.0 equivalents) in deionized water (10 mL). Add this solution to the reaction flask while stirring. Using a molar excess of the base ensures the reaction goes to completion.

  • Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Let the reaction proceed for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase). The starting ester will have a higher Rf value than the product carboxylic acid salt. The reaction is complete when the starting material spot is no longer visible under UV light.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 2M hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 3-4 (verify with pH paper). This step protonates the sodium carboxylate, causing the less soluble 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid to precipitate as a solid.

  • Product Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with cold deionized water (2 x 20 mL) to remove any inorganic salts (e.g., NaCl).

  • Drying: Dry the collected solid under vacuum to a constant weight. The expected product, 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid, is typically a light yellow solid.[3]

Quantitative Data & Expected Results

The following table outlines a representative reaction scale. Yields are based on published procedures and may vary based on experimental conditions.

Compound Role MW ( g/mol ) Amount Moles (mmol) Equivalents Expected Yield
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylateStarting Material283.122.83 g10.01.0N/A
Sodium Hydroxide (NaOH)Reagent40.000.80 g20.02.0N/A
8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid[8]Product255.07~1.90 g~7.44N/A~74.4%[3]

Workflow Visualization

Hydrolysis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Dissolve Ester in EtOH/H₂O B 2. Add Aqueous NaOH (2 equivalents) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D E 5. Cool & Remove EtOH (Rotovap) D->E Reaction Complete F 6. Acidify with HCl to pH 3-4 E->F G 7. Filter Precipitate F->G H 8. Wash with Cold H₂O G->H I 9. Dry Under Vacuum H->I J Pure Carboxylic Acid I->J Final Product

Caption: Experimental Workflow for Saponification.

Key Considerations and Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material after 4 hours, an additional 0.5-1.0 equivalent of NaOH can be added, and the reaction can be refluxed for another 1-2 hours. Incomplete dissolution of the starting ester can also slow the reaction.

  • Difficulty in Precipitation: If the product does not precipitate upon acidification, it may be due to insufficient acid addition (re-check pH) or higher than expected aqueous solubility. The product can be extracted from the acidified aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

  • Product Purity: The primary impurity is typically residual sodium chloride from the workup. Thorough washing of the filter cake with cold deionized water is critical to remove these salts.

  • Alternative Bases: While NaOH is common and cost-effective, other bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can also be used. LiOH is sometimes preferred in cases where the starting material is sensitive to harsher conditions.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2023). PMC. Retrieved from [Link]

  • 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. MySkinRecipes. Retrieved from [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2024). MDPI. Retrieved from [Link]

  • 21.6 Chemistry of Esters – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax. Retrieved from [Link]

  • Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). OrgoSolver. Retrieved from [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). PMC. Retrieved from [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA. Retrieved from [Link]

  • 8-BroMo-6-MethyliMidazo[1,2-a]pyridine-2-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]

Sources

Method

Application Note: Preparation of 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid from Substituted 2-Aminopyridines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of functionalized imidazo[1,2-a]pyridine building blocks for targeted therapeutics (e.g., PI3Kα inhibitors, ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of functionalized imidazo[1,2-a]pyridine building blocks for targeted therapeutics (e.g., PI3Kα inhibitors, antimicrobials, and antivirals).

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-infective agents[1]. Because direct late-stage functionalization of the bicyclic core often lacks regiocontrol, the most reliable and scalable strategy is a bottom-up approach. By embedding the desired halogens and alkyl groups into a 2-aminopyridine precursor, researchers can ensure absolute regioselectivity during the subsequent cyclization[2].

This protocol details a validated, three-step synthetic pipeline to produce 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid starting from commercially available 2-amino-5-methylpyridine[3].

Mechanistic Insights & Causality (E-E-A-T)

To ensure process reliability, it is critical to understand the chemical causality driving each step of this workflow:

Step 1: Regioselective Electrophilic Aromatic Bromination

To achieve the 8-bromo substitution on the final bicyclic system, the starting material (2-amino-5-methylpyridine) must be brominated strictly at the 3-position. The exocyclic amino group at C2 is strongly electron-donating, activating the ortho (C3) and para (C5) positions toward electrophilic aromatic substitution. Because the C5 position is sterically and electronically blocked by a methyl group, bromination using N-Bromosuccinimide (NBS) proceeds with near-perfect regioselectivity at C3[3]. N,N-Dimethylformamide (DMF) is selected as the solvent because its polarity stabilizes the bromonium intermediate, allowing the reaction to proceed smoothly at low temperatures to prevent oxidative degradation.

Step 2: Tschitschibabin / Hantzsch-Type Cyclization

The construction of the imidazo[1,2-a]pyridine core relies on the condensation of 2-amino-3-bromo-5-methylpyridine with ethyl 3-bromopyruvate[2]. Causality of the mechanism: The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic primary amine. The initial event is an SN2 displacement of the bromide on ethyl 3-bromopyruvate by the pyridine nitrogen, forming an alkylated pyridinium intermediate. Upon heating, the exocyclic amino group undergoes an intramolecular nucleophilic attack on the adjacent ketone carbonyl. Subsequent dehydration (loss of H₂O) yields the fully aromatized bicyclic ester[3].

Step 3: Base-Catalyzed Saponification

The final step is the deprotection of the ethyl ester to reveal the free carboxylic acid, which serves as a crucial coupling handle for amide synthesis in drug discovery[3]. Sodium hydroxide (NaOH) in an aqueous ethanol mixture is employed. The hydroxide ion attacks the ester carbonyl, irreversibly forming the water-soluble sodium carboxylate salt. Self-Purification Mechanism: Careful acidification of the aqueous layer with HCl to pH 3–4 protonates the carboxylate. Because the resulting neutral carboxylic acid has drastically lower aqueous solubility than its sodium salt, it crashes out of solution, providing high purity without the need for column chromatography.

Workflow Visualization

SynthesisWorkflow SM 2-Amino-5-methylpyridine Int1 2-Amino-3-bromo- 5-methylpyridine SM->Int1 Step 1: NBS, DMF 0 °C to RT Bromination Int2 Ethyl 8-bromo-6-methylimidazo [1,2-a]pyridine-2-carboxylate Int1->Int2 Step 2: Ethyl 3-bromopyruvate EtOH, Reflux Cyclization Product 8-Bromo-6-methylimidazo [1,2-a]pyridine-2-carboxylic acid Int2->Product Step 3: NaOH, EtOH/H2O Reflux Hydrolysis

Fig 1: Three-step synthetic workflow for 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromo-5-methylpyridine
  • Preparation: Charge a round-bottom flask with 2-amino-5-methylpyridine (1.0 equiv) and anhydrous DMF (approx. 5 mL/mmol).

  • Reaction: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes to control the exotherm[3].

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the starting material spot should completely disappear.

  • Workup: Pour the mixture into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the brominated intermediate.

Step 2: Synthesis of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Preparation: Dissolve 2-amino-3-bromo-5-methylpyridine (1.0 equiv) in absolute ethanol (or 1,2-dimethoxyethane)[2].

  • Reaction: Slowly add ethyl 3-bromopyruvate (1.2 equiv) dropwise under continuous magnetic stirring[3].

  • Incubation: Attach a reflux condenser and heat the non-homogeneous mixture to reflux (approx. 78 °C) for 12–24 hours[2]. Self-Validation: A solid precipitate (the hydrobromide salt) will often form as the reaction progresses.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to yield a brownish-red solid. Triturate the crude solid with acetone or cold diisopropyl ether, and isolate the pure ester via vacuum filtration[3].

Step 3: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
  • Preparation: Suspend the ethyl ester intermediate (1.0 equiv) in a 1:1 mixture of Ethanol and Water.

  • Reaction: Add solid Sodium Hydroxide (NaOH, 3.0 equiv) to the suspension[3].

  • Incubation: Heat the mixture to reflux for 2–4 hours. Self-Validation: The suspension will gradually turn into a clear solution as the ester is hydrolyzed into the water-soluble sodium carboxylate salt.

  • Workup: Cool to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous phase in an ice bath and slowly acidify with 1M HCl until the pH reaches 3–4.

  • Isolation: A dense light-yellow solid will precipitate. Collect the product by filtration, wash thoroughly with cold distilled water, and dry in a vacuum desiccator to afford the final carboxylic acid[3].

Quantitative Data Summary

StepTransformationKey ReagentsTemperatureTimeTypical Yield
1 Electrophilic BrominationSM, NBS, DMF0 °C to RT2–4 h85–90%
2 Hantzsch CyclizationInt 1, Ethyl 3-bromopyruvate, EtOHReflux (78 °C)12–24 h75–83%[3]
3 Ester SaponificationInt 2, NaOH, EtOH/H₂OReflux (78 °C)2–4 h70–75%[3]

References

  • Source: PMC (National Institutes of Health)
  • Source: Bulletin of the Chemical Society of Japan (Oxford Academic)
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Source: Semantic Scholar / Taylor & Francis URL

Sources

Application

Application Note: Synthesis and Cyclization Protocol for Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Introduction & Scientific Rationale Imidazo[1,2-a]pyridines represent a privileged class of bicyclic heterocycles in medicinal chemistry. They frequently serve as the core scaffold for a myriad of therapeutic agents, ran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Imidazo[1,2-a]pyridines represent a privileged class of bicyclic heterocycles in medicinal chemistry. They frequently serve as the core scaffold for a myriad of therapeutic agents, ranging from anxiolytics (e.g., zolpidem) to cutting-edge kinase inhibitors targeting oncology pathways . In early-stage drug discovery, the rapid and high-yielding assembly of these cores is critical for library generation and structure-activity relationship (SAR) exploration.

This application note details a robust, field-proven protocol for the cyclization of 2-amino-3-bromo-5-methylpyridine with ethyl 3-bromopyruvate to yield ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate .

Mechanistic Causality & Design: The success of this Tschitschibabin-type (Chichibabin) cyclization relies on the differential nucleophilicity of the two nitrogen atoms on the starting pyridine. The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic primary amine, as the latter's lone pair is partially delocalized into the electron-deficient aromatic ring. Consequently, the reaction initiates via an SN​2 displacement of the highly electrophilic α -bromide on ethyl 3-bromopyruvate by the pyridine nitrogen, forming a charged pyridinium intermediate.

Following this alkylation, an intramolecular nucleophilic attack by the exocyclic amine onto the α -keto carbonyl generates a cyclic hemiaminal. Thermally driven dehydration subsequently yields the fully aromatized imidazo[1,2-a]pyridine system . The resulting 8-bromo and 6-methyl substitutions are strategically highly valuable: the 8-bromo group provides an orthogonal synthetic handle for downstream palladium-catalyzed cross-coupling, while the 6-methyl group modulates the core's lipophilicity and binding kinetics within hydrophobic kinase pockets.

Mechanistic Pathway

Mechanism R 2-Amino-3-bromo-5-methylpyridine + Ethyl 3-bromopyruvate S1 SN2 Alkylation (Pyridine Nitrogen) R->S1 I1 Pyridinium Intermediate S1->I1 S2 Intramolecular Attack (Exocyclic NH2) I1->S2 I2 Cyclic Hemiaminal S2->I2 S3 Dehydration & Aromatization I2->S3 P Ethyl 8-bromo-6-methylimidazo [1,2-a]pyridine-2-carboxylate S3->P

Mechanistic pathway of the Tschitschibabin cyclization forming the imidazo[1,2-a]pyridine core.

Experimental Protocol

Self-Validating System: This methodology utilizes absolute ethanol as the solvent. Ethanol acts as a polar protic medium that stabilizes the polar transition state of the initial SN​2 reaction. Crucially, as the reaction progresses, the hydrobromide salt of the highly planar product often begins to precipitate upon cooling, providing immediate visual confirmation of successful conversion and simplifying the primary isolation step.

Materials & Reagents
  • 2-Amino-3-bromo-5-methylpyridine: 1.0 equiv (10.0 mmol, 1.87 g)

  • Ethyl 3-bromopyruvate: 1.2 equiv (12.0 mmol, 1.5 mL)

  • Ethanol (Absolute, anhydrous): 30 mL

  • Sodium bicarbonate ( NaHCO3​ ): Saturated aqueous solution

  • Dichloromethane (DCM) & Brine: For liquid-liquid extraction

Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-bromo-5-methylpyridine in 30 mL of absolute ethanol.

  • Reagent Addition: Add ethyl 3-bromopyruvate dropwise at room temperature. Expert Insight: Ethyl 3-bromopyruvate is a potent lachrymator and aggressive alkylating agent. This step must be performed exclusively in a certified fume hood with proper PPE.

  • Cyclization (Heating): Heat the reaction mixture to a gentle reflux (approx. 80 °C) for 12–14 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The consumption of the starting aminopyridine ( Rf​≈0.4 ) and the appearance of a new, highly UV-active fluorescent spot ( Rf​≈0.6 ) indicates complete conversion.

  • Precipitation & Concentration: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove approximately 70% of the ethanol.

  • Neutralization (Critical Step): Suspend the concentrated residue in DCM (50 mL) and slowly add saturated aqueous NaHCO3​ (30 mL). Causality: The cyclization releases HBr, meaning the product exists as a protonated hydrobromide salt. Neutralization is mandatory to liberate the free base, allowing it to partition cleanly into the organic layer.

  • Extraction & Drying: Separate the organic layer. Extract the remaining aqueous layer with additional DCM (2 x 20 mL). Combine the organic phases, wash with brine (30 mL), and dry over anhydrous Na2​SO4​ .

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure product as a light yellow solid.

Quantitative Data & Optimization

Reaction conditions significantly impact the kinetic rate and the purity profile of the imidazo[1,2-a]pyridine core. Table 1 summarizes the optimization parameters to guide scale-up decisions.

Table 1: Optimization of Cyclization Conditions

SolventTemperatureAdditiveTimeIsolated YieldObservation / Causality
Ethanol 80 °C (Reflux) None 12 h 83.3% Optimal. Protic solvent stabilizes the pyridinium intermediate; product precipitates easily upon cooling.
DMF100 °CNone6 h65.0%Faster kinetics, but difficult solvent removal leads to a higher impurity profile during purification.
DME85 °C (Reflux) NaHCO3​ 14 h71.1%Base neutralizes HBr in situ, but the resulting heterogeneous mixture slows the overall reaction rate.
THF65 °C (Reflux)None24 h45.0%Lower reflux temperature limits the thermodynamic dehydration step; leads to a buildup of the hemiaminal intermediate.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the isolated compound must be validated against the following analytical benchmarks :

  • Appearance: Light yellow solid.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C11​H12​BrN2​O2​ [M+H]+ m/z 283.0082; Found: 283.0091.

  • 1H NMR Signatures (400 MHz, CDCl3​ ): Look for the highly deshielded imidazopyridine C3 proton (singlet, typically around δ 8.1 ppm) confirming aromatization, alongside the characteristic ethyl ester protons (quartet at δ 4.4 ppm, triplet at δ 1.4 ppm).

Downstream Applications in Drug Discovery

The synthesized ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a highly versatile intermediate. In the development of targeted oncology therapeutics (e.g., PI3K α inhibitors), the C8 position is typically functionalized via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups that probe the kinase affinity pocket. Concurrently, the C2 ethyl ester can be hydrolyzed to the carboxylic acid and coupled with various amines (e.g., morpholinoalkylamines) to improve aqueous solubility and establish critical hydrogen-bonding interactions within the hinge region of the target kinase .

Workflow cluster_0 Structural Diversification Core Core Synthesis: Imidazo[1,2-a]pyridine Scaffold C8 C8-Position: Suzuki-Miyaura Cross-Coupling Core->C8 C2 C2-Position: Ester Hydrolysis & Amidation Core->C2 Screening In Vitro Screening (e.g., PI3Kα Kinase Assay) C8->Screening C2->Screening Lead Lead Optimization & Preclinical Evaluation Screening->Lead

Downstream drug discovery workflow utilizing the functionalized imidazo[1,2-a]pyridine scaffold.

References

  • Title: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry, Vol. 38, No. 1, 2023. URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications, 2020. URL: [Link]

Method

Scale-Up Synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic Acid: An Application Note and Protocol

Introduction 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its rigid, bicyclic core and versatile functional handles make it an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its rigid, bicyclic core and versatile functional handles make it an attractive scaffold for the synthesis of a wide range of pharmacologically active compounds. As the demand for this intermediate increases for preclinical and clinical studies, the need for a robust and scalable synthetic route becomes paramount. This application note provides a detailed, two-step protocol for the scale-up synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid, starting from commercially available precursors. The described process is designed for researchers, scientists, and drug development professionals seeking to produce this compound in multi-gram to kilogram quantities.

The synthetic strategy is based on the well-established cyclization of a substituted 2-aminopyridine with an α-haloketone, followed by ester hydrolysis. This approach offers high yields and a straightforward purification process, making it amenable to large-scale production. This document provides not only a step-by-step guide but also critical insights into the process parameters, safety considerations, and analytical characterization necessary for successful and safe scale-up.

Synthetic Scheme

The overall synthetic transformation is a two-step process, commencing with the condensation of 2-amino-5-bromo-3-methylpyridine with ethyl bromopyruvate to yield the intermediate ethyl ester, followed by its hydrolysis to the final carboxylic acid product.

Synthetic Scheme 2-amino-5-bromo-3-methylpyridine 2-amino-5-bromo-3-methylpyridine ethyl_ester Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate 2-amino-5-bromo-3-methylpyridine->ethyl_ester Step 1: Cyclization ethyl_bromopyruvate ethyl bromopyruvate ethyl_bromopyruvate->ethyl_ester step1_reagents Ethanol, Reflux step1_reagents->ethyl_ester final_product 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl_ester->final_product Step 2: Hydrolysis step2_reagents NaOH, H₂O/EtOH, Heat step2_reagents->final_product

Figure 1: Overall synthetic route for 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Materials and Equipment

Starting Materials and Reagents
MaterialCAS NumberMolecular FormulaSupplier Examples
2-Amino-5-bromo-3-methylpyridine3430-21-5C₆H₇BrN₂Sigma-Aldrich[1], Ottokemi[2], NINGBO INNO PHARMCHEM CO.,LTD.[3], AS Chemical Laboratories Inc.[4]
Ethyl bromopyruvate70-23-5C₅H₇BrO₃Sigma-Aldrich[5], Matrix Scientific[6], Haihang Industry Co., Ltd.[7], Lab Supplies[8]
Ethanol (anhydrous)64-17-5C₂H₅OHStandard laboratory suppliers
Sodium Hydroxide1310-73-2NaOHStandard laboratory suppliers
Hydrochloric Acid (concentrated)7647-01-0HClStandard laboratory suppliers
Ethyl Acetate141-78-6C₄H₈O₂Standard laboratory suppliers
Hexanes110-54-3C₆H₁₄Standard laboratory suppliers
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Standard laboratory suppliers
Equipment
  • Large-scale reaction vessel with overhead stirrer, reflux condenser, and temperature probe

  • Heating mantle or oil bath with temperature controller

  • Addition funnel

  • Large Buchner funnel and filter flask

  • Rotary evaporator

  • Drying oven

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Experimental Protocols

Part 1: Scale-up Synthesis of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from a reported lab-scale synthesis and has been modified with considerations for a larger scale operation.[9]

Workflow_Part1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation setup Charge reactor with 2-amino-5-bromo-3-methylpyridine and ethanol. heat Heat the mixture to a gentle reflux. setup->heat addition Slowly add ethyl bromopyruvate via addition funnel. heat->addition reflux Maintain reflux and monitor reaction by TLC/HPLC. addition->reflux cool Cool the reaction mixture to room temperature. reflux->cool filter Filter the resulting solid. cool->filter wash Wash the solid with cold ethanol. filter->wash dry Dry the solid under vacuum. wash->dry

Figure 2: Workflow for the synthesis of the ethyl ester intermediate.

Procedure:

  • Reaction Setup: In a reaction vessel equipped with an overhead stirrer, reflux condenser, and temperature probe, charge 2-amino-5-bromo-3-methylpyridine (1.0 eq) and anhydrous ethanol (5-10 L/kg of the limiting reagent).

  • Heating: Begin stirring and heat the mixture to a gentle reflux (approximately 78-80 °C).

  • Reagent Addition: Once at reflux, slowly add ethyl bromopyruvate (1.1-1.2 eq) via an addition funnel over a period of 1-2 hours. CAUTION: The reaction is exothermic. Maintain a controlled addition rate to keep the internal temperature stable. Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate PPE.[5]

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours). A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

    • Filter the solid using a Buchner funnel and wash the filter cake with a small amount of cold ethanol.

    • Dry the collected solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

    • The expected yield for this step is in the range of 80-85%.[9]

Part 2: Scale-up Hydrolysis of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol is based on a standard ester hydrolysis procedure and has been adapted for the specific substrate at a larger scale.[9]

Workflow_Part2 cluster_prep_hydrolysis Reaction Setup cluster_reaction_hydrolysis Reaction cluster_workup_hydrolysis Work-up and Isolation setup_hydrolysis Suspend the ethyl ester in a mixture of water and ethanol. add_base Add a solution of sodium hydroxide. setup_hydrolysis->add_base heat_hydrolysis Heat the mixture and monitor by TLC/HPLC. add_base->heat_hydrolysis cool_hydrolysis Cool the reaction mixture. heat_hydrolysis->cool_hydrolysis acidify Acidify with HCl to precipitate the product. cool_hydrolysis->acidify filter_hydrolysis Filter the solid. acidify->filter_hydrolysis wash_hydrolysis Wash with water. filter_hydrolysis->wash_hydrolysis dry_hydrolysis Dry the product under vacuum. wash_hydrolysis->dry_hydrolysis

Figure 3: Workflow for the hydrolysis to the final carboxylic acid.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend the ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of water and ethanol (1:1 v/v, approximately 10 L/kg of the ester).

  • Base Addition: While stirring, add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heating and Monitoring: Heat the reaction mixture to 50-60 °C and monitor the reaction by TLC or HPLC until the starting ester is no longer detectable (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully acidify the mixture with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate will form.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

    • Filter the solid product using a Buchner funnel and wash the filter cake thoroughly with water to remove any inorganic salts.

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

    • The expected yield for this step is in the range of 70-75%.[9]

Scale-Up Considerations and Safety

Scaling up chemical reactions from the laboratory bench to a pilot or manufacturing scale introduces a new set of challenges that must be carefully managed to ensure safety and reproducibility.

  • Thermal Management: The cyclization reaction with ethyl bromopyruvate is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, which can lead to inefficient heat dissipation and a potential for thermal runaway.[10][11][12] It is crucial to have a robust cooling system in place and to control the addition rate of the ethyl bromopyruvate to maintain a steady internal temperature.[10][13]

  • Mixing: Efficient mixing is critical for maintaining a homogeneous reaction mixture and preventing localized hot spots. An overhead stirrer is essential for larger reaction volumes.[13]

  • Reagent Handling: Ethyl bromopyruvate is a lachrymator and is corrosive.[5] When handling large quantities, it is imperative to use appropriate personal protective equipment, including respiratory protection, and to work in a well-ventilated area.[5]

  • Work-up and Purification: The filtration and drying of large quantities of solids can be time-consuming. Ensure that the filtration and drying equipment is appropriately sized for the scale of the reaction. For the final product, if further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

  • Process Safety Analysis: Before proceeding with any large-scale synthesis, a thorough process safety analysis should be conducted to identify and mitigate potential hazards.[11][14] This should include an evaluation of the thermal stability of all reactants, intermediates, and products.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺Analytical Techniques
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylateC₁₁H₁₁BrN₂O₂283.0082283.0091[9]¹H NMR, ¹³C NMR, LC-MS, IR
8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acidC₉H₇BrN₂O₂254.9769254.9763 (as [M-H]⁻) or 252.9613 (as [M+H]⁺, reported for a related compound)[9]¹H NMR, ¹³C NMR, LC-MS, HRMS, Elemental Analysis

Conclusion

The two-step synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid presented in this application note provides a reliable and scalable method for the production of this valuable building block. By carefully controlling the reaction parameters and adhering to the outlined safety precautions, researchers and drug development professionals can confidently produce this compound in the quantities required for their programs. The use of commercially available starting materials and a straightforward synthetic sequence makes this process both cost-effective and amenable to large-scale implementation.

References

  • Ottokemi. 2-Amino-5-bromo-3-methylpyridine, 97%. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-bromo-3-picoline supplier | CAS:3430-21-5. [Link]

  • AS Chemical Laboratories Inc. 2-Amino-5-bromo-3-methylpyridine. [Link]

  • Lab Supplies. Ethyl Bromopyruvate (C5H7BrO3), 100 grams. [Link]

  • Li, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 249, 115169. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • American Chemical Society. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]

  • Dekra. Safety Considerations for Process Scale-Up. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues of Imidazo[1,2-a]pyridine-2-carboxylic Acids

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the physicochemical limitations of the imidazo[1,2-a]pyridine scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the physicochemical limitations of the imidazo[1,2-a]pyridine scaffold. While this privileged pharmacophore is highly valued in drug discovery—serving as the core for sedatives, antileishmanial agents, and antitubercular compounds[1][2][3]—its planar, bicyclic aromatic nature combined with the strong intermolecular hydrogen-bonding of the C2-carboxylic acid often results in high crystal lattice energy and notoriously poor aqueous solubility[1][4].

This guide provides field-proven, causality-driven protocols to systematically troubleshoot and overcome these solubility bottlenecks during both in vitro assays and in vivo formulations.

Diagnostic Workflow

Before altering your assay conditions, use the decision tree below to identify the most thermodynamically appropriate formulation strategy for your specific experimental model.

G Step1 Imidazo[1,2-a]pyridine Precipitation Detected Decision1 Assay Type? Step1->Decision1 InVitro In Vitro (Cell-based) Decision1->InVitro Cell Culture InVivo In Vivo (Animal Model) Decision1->InVivo Animal Dosing FixInVitro Limit DMSO to <0.5% Use Step-down Dilution InVitro->FixInVitro Decision2 Physicochemical Properties? InVivo->Decision2 Salt Salt Formation (pH > 8.0 for Carboxylate) Decision2->Salt Ionizable (pKa ~3) Nano Nanosuspension (HPMC / Tween 80) Decision2->Nano High logP / Crystalline Cyclo HP-β-CD Complexation Decision2->Cyclo Fits Hydrophobic Cavity

Solubility troubleshooting decision tree for imidazo[1,2-a]pyridine-2-carboxylic acids.

Troubleshooting FAQs

Q1: Why does my imidazo[1,2-a]pyridine-2-carboxylic acid precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)? Causality: This is a classic "solvent-shift" precipitation. The compound is highly soluble in DMSO due to the disruption of its intermolecular hydrogen bonds. When introduced to an aqueous buffer, the sudden drop in the solvent's dielectric capacity forces the hydrophobic imidazopyridine core to rapidly aggregate before the carboxylic acid can fully solvate[4]. Solution: Perform a "step-down" dilution. Instead of a direct 1:100 dilution, pre-dilute the DMSO stock in an intermediate cosolvent (e.g., 10% PEG400) before adding it to the assay buffer. Ensure the final DMSO concentration remains ≤0.5% to prevent cytotoxicity in cell-based assays[4].

Q2: I need to formulate the free acid for oral gavage in mice, but it floats as an insoluble powder in water. What is the most reliable approach? Causality: The unmodified free acid has a low dissolution rate due to its lipophilicity and stable crystal lattice. While the molecule possesses a basic imidazopyridine nitrogen (pKa ~4.5) and an acidic carboxylic acid (pKa ~2.5–3.0), it can exhibit zwitterionic behavior at intermediate pH levels, which minimizes thermodynamic solubility. Solution: Exploit the carboxylic acid by forming an in situ sodium salt. Adjust the formulation vehicle to pH 8.5–9.0 using 0.1 M NaOH. This ensures complete deprotonation of the carboxylic acid, drastically increasing aqueous solubility[5]. If alkaline pH adjustment is not physiologically tolerated by your animal model, utilize a nanosuspension formulation (see Protocol B)[4].

Q3: Can cyclodextrins encapsulate the imidazo[1,2-a]pyridine core effectively? Causality: Yes. The bicyclic imidazo[1,2-a]pyridine ring has a molecular width that fits seamlessly within the hydrophobic cavity of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The C2-carboxylic acid group remains oriented toward the aqueous exterior, stabilizing the inclusion complex through hydrogen bonding with surrounding water molecules. Solution: Dissolve 10–20% (w/v) HP-β-CD in water. Slowly add the drug (pre-dissolved in a minimal volume of ethanol) dropwise while stirring continuously, then evaporate the ethanol under reduced pressure to drive complexation[4].

Validated Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Nephelometry

Self-Validating System: This protocol uses optical density to definitively establish the concentration at which crystal nucleation begins.

  • Stock Preparation: Prepare a 10 mM stock of the imidazo[1,2-a]pyridine-2-carboxylic acid derivative in 100% DMSO[4].

  • Serial Dilution: In a 96-well compound plate, prepare a 2-fold serial dilution of the compound in 100% DMSO[4].

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well assay plate. (Final DMSO concentration = 1.0%)[4].

  • Equilibration: Incubate the plate at 37°C for 2 hours on a plate shaker to allow thermodynamic equilibration and potential crystal nucleation[4].

  • Validation Measurement: Measure absorbance at 620 nm (turbidimetry) or use a nephelometer to detect light scattering[4].

  • Causality Check: The kinetic solubility limit is defined as the highest concentration well that does not show a statistically significant increase in optical density compared to the buffer-only control. Concentrations above this limit have crashed out and will yield false negatives in biological assays[4].

Protocol B: Preparation of Imidazo[1,2-a]pyridine Nanosuspensions

Self-Validating System: This protocol mechanically forces solubility enhancement, validated by dynamic light scattering (DLS).

  • Vehicle Preparation: Prepare an aqueous dispersion medium containing 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.5% (w/v) Tween 80[4].

  • Pre-suspension: Disperse the imidazo[1,2-a]pyridine-2-carboxylic acid powder into the vehicle to achieve the target dosing concentration (e.g., 5 mg/mL)[4].

  • Milling: Transfer the mixture into a planetary micro-mill containing 0.5 mm zirconium oxide beads. Mill at 400 RPM for 4 cycles of 15 minutes. Critical: Include 5-minute cooling intervals between cycles to prevent thermal degradation of the compound[4].

  • Validation Measurement: Separate the nanosuspension from the beads and characterize it using DLS to confirm a target particle size of <500 nm and a stable zeta potential[4].

  • Causality Check: Milling reduces the particle size into the nanometer range, exponentially increasing the surface area-to-volume ratio. According to the Noyes-Whitney equation, this maximizes the dissolution rate, ensuring the drug becomes bioavailable upon oral administration[4].

Quantitative Excipient Guidelines

To prevent cytotoxicity or formulation failure, adhere strictly to the maximum tolerable limits outlined below when working with imidazo[1,2-a]pyridine derivatives.

Excipient / StrategyMax Tolerable Limit (In Vitro)Recommended Conc. (In Vivo)Mechanism of Action / Causality
DMSO 0.1% - 0.5%N/A (Avoid)Disrupts crystal lattice; high risk of solvent-shift precipitation upon aqueous dilution[4].
HP-β-CD 1.0% - 2.0%10% - 20% (w/v)Hydrophobic cavity encapsulates the bicyclic core, shielding it from aqueous repulsion[4].
HPMC + Tween 80 N/A0.5% + 0.5% (w/v)Provides steric hindrance and reduces surface tension to stabilize nanosuspensions[4].
pH Adjustment (NaOH) Buffer dependentpH 8.0 - 9.0Deprotonates the C2-carboxylic acid (pKa ~3), forming a highly soluble anionic sodium salt[5].

Sources

Optimization

Technical Support Center: Optimizing NaOH Hydrolysis of Imidazopyridine Carboxylate Intermediates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the saponification of imidazopyridine carboxylate intermediates. This guide is designed for researchers, medicinal chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the saponification of imidazopyridine carboxylate intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Here, we move beyond simple protocols to address the nuances of this critical transformation, providing in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Section 1: Fundamental Principles of Saponification

The hydrolysis of an ester using a base, commonly known as saponification, is a cornerstone reaction in organic synthesis. For imidazopyridine carboxylates, this reaction is vital for converting ester intermediates, often prepared via cyclization reactions, into the corresponding carboxylic acids. These acids are versatile building blocks for further derivatization, such as amide bond formation.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide (⁻OR) as a leaving group to form the carboxylic acid. In the basic medium, the acid is immediately deprotonated to yield a carboxylate salt, driving the reaction to completion.[3]

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

Caption: General mechanism for NaOH hydrolysis of an ester.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the saponification of imidazopyridine carboxylates.

Problem Area 1: Incomplete or Stalled Reaction

Q1: My hydrolysis reaction has stalled. I see both starting material and product by TLC/LCMS. What are the likely causes and how can I push it to completion?

A1: A stalled reaction is the most frequent challenge. The cause is typically related to reaction kinetics or equilibrium. Here are the primary factors to investigate:

  • Insufficient Base: The reaction consumes one equivalent of NaOH. Using only a slight excess may not be enough, especially if there are other acidic protons in your molecule or if atmospheric CO₂ neutralizes some of the base.

    • Solution: Increase the equivalents of NaOH to 3-6 equivalents. For particularly stubborn esters, even 10N NaOH under microwave conditions has been used.[4]

  • Low Temperature: Hydrolysis rates are strongly temperature-dependent.[5][6] Room temperature reactions can be exceedingly slow, especially for sterically hindered esters.

    • Solution: Heat the reaction mixture. Refluxing in a solvent system like THF/water or EtOH/water is a common strategy.[7][8] Temperatures between 60-100°C are typical starting points.[5]

  • Poor Solubility: Imidazopyridine esters can have poor solubility in purely aqueous solutions. If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.

    • Solution: Employ a co-solvent system to ensure homogeneity. Common choices include THF/water, Dioxane/water, or an alcohol/water mixture.[9] For extremely nonpolar substrates, a phase-transfer catalyst in a two-phase system (e.g., toluene/water) can be effective.[4]

  • Steric Hindrance: Esters with bulky groups near the carbonyl center (e.g., tert-butyl esters or substitution on the imidazopyridine ring adjacent to the carboxylate) are sterically hindered, making nucleophilic attack by hydroxide more difficult.[4][10]

    • Solution: This requires more forcing conditions. Increase the temperature significantly and/or the reaction time.[4] Consider switching to a stronger nucleophile or a different base. Using LiOH instead of NaOH can sometimes be beneficial, as the smaller Li⁺ cation may coordinate more effectively to stabilize the tetrahedral intermediate.[7]

Troubleshooting Workflow for Incomplete Hydrolysis

G Start Incomplete Hydrolysis Detected Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility Check_Conditions Are reaction conditions forcing enough? Check_Solubility->Check_Conditions Yes Sol_Solvent Action: Change co-solvent (e.g., THF, Dioxane, DMF) or add Phase Transfer Catalyst. Check_Solubility->Sol_Solvent No Check_Base Is there sufficient base? Check_Conditions->Check_Base Yes Sol_Temp Action: Increase temperature (e.g., to 80°C or reflux). Check_Conditions->Sol_Temp No Check_Sterics Is the ester sterically hindered? Check_Base->Check_Sterics Yes Sol_Base Action: Increase equivalents of NaOH (3-6 eq). Check_Base->Sol_Base No Sol_LiOH Action: Switch to LiOH. Use more forcing conditions (higher temp, longer time). Check_Sterics->Sol_LiOH Yes End Reaction Complete Sol_Solvent->End Sol_Temp->End Sol_Base->End Sol_LiOH->End

Caption: Decision tree for troubleshooting incomplete hydrolysis.

Problem Area 2: Side Reactions and Product Degradation

Q2: My reaction with methanol as a co-solvent gave a product with M+14 on the mass spectrum. What happened?

A2: You have likely observed transesterification.[7] If you are hydrolyzing an ethyl ester in the presence of sodium hydroxide and methanol, the methoxide formed can act as a nucleophile, converting your ethyl ester into a methyl ester. This is a common issue when using an alcohol co-solvent that does not match the ester's alcohol group.

  • Solution:

    • Use a co-solvent that matches the ester (e.g., ethanol for an ethyl ester).

    • Switch to an aprotic co-solvent like Tetrahydrofuran (THF) or 1,4-Dioxane, which are inert under these conditions.[9]

Q3: I'm concerned about the stability of the imidazopyridine core under strong basic conditions. Can the ring system degrade?

A3: The imidazopyridine core is generally robust, but under harsh conditions (high temperatures and high base concentrations for prolonged periods), degradation can occur. The imidazole ring itself can be susceptible to cleavage under certain conditions.[11]

  • Solution:

    • Use Milder Conditions: Opt for the mildest conditions that afford a reasonable reaction rate. Try LiOH before resorting to high concentrations of NaOH.[2][7]

    • Lower Temperature: Perform the reaction at a lower temperature for a longer time instead of forcing it at high heat.[11]

    • Monitor Carefully: Do not let the reaction run for an unnecessarily long time. Monitor by TLC or HPLC and proceed with work-up as soon as the starting material is consumed.

Problem Area 3: Work-up and Isolation

Q4: After neutralizing the reaction mixture with acid, my product is not precipitating, or I have a low yield. How can I improve recovery?

A4: The carboxylic acid product can sometimes be soluble in the work-up solvent mixture, or an emulsion can form, making isolation difficult.

  • Solutions:

    • Remove Organic Co-solvent: Before acidification, remove volatile organic solvents like THF or ethanol under reduced pressure. This will often cause the sodium carboxylate salt to precipitate from the remaining aqueous solution.

    • Careful pH Adjustment: Slowly add acid (e.g., 1N HCl) to the cooled aqueous solution. Monitor the pH. The product will precipitate most effectively at its isoelectric point. Adding too much acid can sometimes re-solubilize the product as the protonated amine salt. A final pH of ~4-5 is a good target.[2]

    • Extraction: If the product remains in solution, it may need to be extracted. Saturate the aqueous layer with NaCl (brine) to decrease the product's aqueous solubility, then extract with a suitable organic solvent like ethyl acetate, dichloromethane, or a mixture of chloroform and isopropanol.

    • Dealing with DMF: If DMF was used as a co-solvent, it must be removed. After the reaction, dilute the mixture with a large volume of water and brine to wash out the DMF during extraction.[12]

Section 3: Frequently Asked Questions (FAQs)

Q5: Which base is best for this hydrolysis: NaOH, KOH, or LiOH?

A5: All three can be effective. NaOH is the most common and cost-effective. KOH behaves very similarly. LiOH is often considered a "milder" choice and can be more effective for hindered esters or when substrate degradation is a concern.[2][7] The choice often comes down to empirical testing for your specific substrate.

Q6: What are the best analytical methods for monitoring the reaction?

A6:

  • Thin-Layer Chromatography (TLC): This is the quickest method. The starting ester will be relatively nonpolar. The product, as the sodium carboxylate salt, will be highly polar and often remain at the baseline. After an acidic work-up, the final carboxylic acid product will be more polar than the starting ester but will move off the baseline. A good mobile phase is typically a mixture of dichloromethane/methanol or ethyl acetate/hexanes.

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These are the most accurate methods.[11][13] They allow for precise quantification of the starting material, product, and any byproducts. A C18 reverse-phase column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like formic acid or TFA is standard.

Q7: Can you provide a general set of starting conditions for optimizing the hydrolysis?

A7: A robust starting point is crucial for successful optimization. The following table provides recommended parameters based on common laboratory practices.

ParameterRecommended Starting ConditionOptimization Range & Considerations
Base NaOH or LiOH[7][9]Start with NaOH. If degradation occurs or the ester is hindered, switch to LiOH.
Equivalents 3.0 eq2.0 - 10.0 eq. Use a larger excess for hindered substrates or if reaction stalls.[4][7]
Solvent THF:H₂O (3:1 v/v)[2][9]Other options: EtOH:H₂O, Dioxane:H₂O.[7][8] Avoid alcohols that can transesterify.
Concentration 0.1 - 0.2 MHigher concentrations can increase rate but may cause solubility issues.
Temperature 60 °CRoom Temp to Reflux. Temperature is a critical parameter for rate control.[5]
Time 4 hours1 - 24 hours. Monitor reaction progress to avoid degradation from prolonged heating.
Section 4: Standard Operating Protocols
Protocol 1: General Procedure for NaOH Hydrolysis
  • Dissolution: Dissolve the imidazopyridine carboxylate intermediate (1.0 eq) in the chosen organic co-solvent (e.g., THF, Ethanol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Base Addition: In a separate vessel, dissolve sodium hydroxide (3.0 eq) in water. Add the aqueous NaOH solution to the flask containing the ester solution.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Cooling & Solvent Removal: Once complete, cool the reaction to room temperature. If a volatile co-solvent like THF or ethanol was used, remove it under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1N HCl dropwise with stirring until the pH reaches ~4-5. A solid precipitate should form.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with cold water and then a non-polar solvent like diethyl ether or hexanes to remove residual organic impurities.

  • Drying: Dry the isolated carboxylic acid product under vacuum.

Protocol 2: Reaction Monitoring by TLC
  • Spotting: Use a capillary tube to spot the reaction mixture directly onto a silica gel TLC plate. Also spot the starting material as a reference.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes).

  • Visualization: Visualize the spots under UV light (254 nm).

  • Interpretation: The starting ester should have a higher Rf value. The product, as the carboxylate salt in the reaction mixture, will appear as a spot at the baseline (Rf = 0). As the reaction progresses, the starting material spot will fade, and the baseline spot will intensify.

References
  • Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride. MDPI.
  • Ester Hydrolysis with NaOH. FlexiPrep.
  • Stability of the imidazolidine-2,4-dione ring under various reaction conditions. Benchchem.
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In. Uni Halle.
  • Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. PMC.
  • Why are my ester hydrolysis not working. Reddit. Available at: [Link]

  • Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]

  • Imidazopyridines as fluorogenic substrates for esterase detection. Unito.it. Available at: [Link]

  • Effects of (a) concentration of NaOH solution (hydrolysis at 80 °C and...). ResearchGate. Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Temperature dependence of ester hydrolysis in water. Semantic Scholar. Available at: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Diazinon. NCBI Bookshelf. Available at: [Link]

Sources

Troubleshooting

Troubleshooting amide bond formation with 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the amidation of 8-Bromo-6-methylimidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the amidation of 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid .

Heteroaromatic carboxylic acids present unique behavioral profiles during activation. The imidazo[1,2-a]pyridine core acts as both a potential coordinating ligand and an electronic modulator, while the 2-position carboxylic acid is notoriously sensitive to reaction conditions[1]. Furthermore, the steric bulk of the 8-bromo substituent adjacent to the N1 position can restrict the conformational freedom of bulky activated ester intermediates[2].

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a major byproduct with a mass addition of +98 Da on my amine, and very little desired amide. What is happening?

Causality & Mechanism: You are observing the guanidinylation (or uronium formation) side reaction [3]. When using uronium/aminium-based coupling reagents like HATU or HBTU, highly nucleophilic amines can attack the electrophilic carbon of the coupling reagent directly, rather than the activated carboxylic acid[4]. This forms a stable, unreactive 1,1,3,3-tetramethylguanidine derivative of your amine, effectively terminating the reaction and consuming your starting material[4]. The Fix: This occurs when the amine is exposed to unreacted HATU/HBTU. You must pre-activate the 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid with the coupling reagent for 10–15 minutes before introducing the amine[5]. Alternatively, reduce the equivalents of HATU to exactly 1.0 or switch to a carbodiimide reagent (EDC/HOBt) which does not cause guanidinylation[3].

Q2: The reaction mixture turns dark upon heating, and I observe a mass corresponding to the des-carboxy imidazo[1,2-a]pyridine core.

Causality & Mechanism: You are experiencing thermal decarboxylation . Carboxylic acids located at the 2-position of imidazo[1,2-a]pyridines are highly prone to decarboxylation because the adjacent ring nitrogen can stabilize the resulting carbanion/ylide intermediate during the loss of CO₂[1]. The Fix: Never heat the activation step. Keep the reaction strictly at room temperature (20–25 °C). If steric hindrance from the 8-bromo group is causing slow conversion[2], do not increase the temperature; instead, increase the reactivity of the system by using a more potent additive (like HOAt instead of HOBt) or converting the acid to an acid chloride using thionyl chloride under carefully controlled conditions[6].

Q3: I am using EDC/NHS in aqueous buffer, but the coupling efficiency is less than 10%.

Causality & Mechanism: 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid has extremely poor aqueous solubility due to the hydrophobic bromo and methyl groups. Furthermore, the O-acylisourea intermediate formed by EDC is highly susceptible to rapid hydrolysis in water before the amine can attack[5]. The Fix: Transition to an anhydrous organic solvent system (DMF or DCM) using HATU/DIPEA or EDC/HOAt. If an aqueous environment is strictly required for your amine, use a co-solvent system (e.g., 50% DMSO/Buffer) and use Sulfo-NHS to stabilize the active ester against hydrolysis[5].

Part 2: Reagent Selection & Quantitative Data

Selecting the correct coupling reagent is a balance between reactivity, steric tolerance, and side-reaction mitigation. Below is a comparative data summary for coupling 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid with a standard secondary amine (e.g., morpholine derivatives)[2][5].

Coupling SystemAdditiveBaseTypical YieldReaction TimePrimary Risk / Drawback
HATU None neededDIPEA75–85%1–3 hoursHigh risk of amine guanidinylation if not pre-activated[3][4].
HBTU None neededDIPEA60–75%2–5 hoursSlower than HATU; higher risk of epimerization (less relevant here)[7].
EDC·HCl HOAt / HOBtNMM70–80%4–12 hoursSlower kinetics; requires aqueous workup to remove urea byproduct[5].
T3P (50% in EtOAc)NoneEt₃N65–80%12–24 hoursVery slow for sterically hindered amines, but zero risk of guanidinylation.
SOCl₂ (Acid Chloride)DMF (cat.)DIPEA80–90%1–2 hoursHarsh conditions; requires rigorous anhydrous technique[6].

Part 3: Mechanistic Visualization

The following diagram illustrates the critical bifurcation pathway in uronium-mediated amide coupling. It highlights the self-validating logic of the "Pre-Activation" protocol: by allowing the active ester to form completely before amine introduction, the pathway to the guanidinium byproduct is starved of the HATU electrophile.

G Acid 8-Bromo-6-methylimidazo [1,2-a]pyridine-2-carboxylic acid ActiveEster OAt Active Ester (Self-Validating Intermediate) Acid->ActiveEster Pre-activation (10-15 min) HATU HATU / DIPEA (Coupling Reagent) HATU->ActiveEster Guanidine Guanidinium Byproduct (Reaction Dead-End) HATU->Guanidine Direct attack (If pre-mixed / Excess HATU) Amide Desired Amide Product (Successful Coupling) ActiveEster->Amide Step 2: Amine addition Amine Amine Nucleophile Amine->Amide Amine->Guanidine

Caption: Reaction pathway demonstrating desired OAt-ester formation vs. the guanidinylation side reaction.

Part 4: Optimized Step-by-Step Methodology

To ensure maximum conversion and suppress both decarboxylation and guanidinylation, utilize the following Anhydrous Pre-Activation Protocol using HATU. This protocol acts as a self-validating system: you can analytically verify the formation of the active ester before risking your valuable amine.

Materials:

  • 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.05 equiv) — Do not exceed 1.05 to prevent side reactions.

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to acid)

Step-by-Step Workflow:

  • Substrate Dissolution: In an oven-dried flask purged with Argon, dissolve 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution. Stir for 2 minutes at room temperature (20–25 °C). Note: The imidazo[1,2-a]pyridine core is weakly basic, but the 2-carboxylic acid requires full deprotonation by DIPEA to initiate activation.

  • Pre-Activation (Critical Step): Add HATU (1.05 equiv) in one solid portion. Stir the reaction mixture at room temperature for exactly 15 minutes.

    • Self-Validation Check: Withdraw a 1 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the HOAt-active ester intermediate. Do not proceed until the free acid is consumed.

  • Amine Introduction: Once the active ester is confirmed, add the amine (1.1 equiv) dropwise.

  • Coupling: Allow the reaction to stir at room temperature for 2 to 4 hours. Monitor by LC-MS for the disappearance of the active ester and the appearance of the target amide[2]. Do not heat the reaction to force completion, as this risks decarboxylation[1].

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine[5].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances / Royal Society of Chemistry URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

  • Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • WO 2013/055584 A1 - Method for Preparing 8-Chloro-6-Trifluoromethyl-Imidazo[1,2-a]Pyridine-2-Carbonyl Chloride Source: Google Patents / WIPO URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Purity Validation of Commercial CAS 1203571-75-8 Batches: A Comprehensive Comparison Guide

Introduction CAS 1203571-75-8 (8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid) is a highly functionalized heterocycle that serves as a critical building block in modern drug discovery. It is most notably utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

CAS 1203571-75-8 (8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid) is a highly functionalized heterocycle that serves as a critical building block in modern drug discovery. It is most notably utilized in the synthesis of potent PI3Kα inhibitors for oncology applications and in the continuous flow synthesis of complex imidazo[1,2-a]heterocycles .

Because this compound is typically subjected to downstream amide coupling or Suzuki-Miyaura cross-coupling reactions, the purity of the commercial batch directly dictates the yield and impurity profile of the final active pharmaceutical ingredient (API). However, due to its amphoteric nature, standard reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to provide accurate purity assessments, suffering from severe peak tailing and irreproducible retention times.

As a Senior Application Scientist, I have designed this guide to objectively compare the chromatographic performance of three commercial batches of CAS 1203571-75-8 and to provide a self-validating, step-by-step HPLC methodology that ensures absolute scientific integrity in your purity validations.

Mechanistic Causality in HPLC Method Development

To accurately validate the purity of CAS 1203571-75-8, we must first understand the causality behind its chromatographic behavior. The molecule is amphoteric, possessing two distinct ionizable groups:

  • Carboxylic Acid (pKa ~ 3.5): Deprotonates to an anion at neutral or high pH.

  • Imidazopyridine Nitrogen (pKa ~ 6.5): Protonates to a cation at low pH.

If the mobile phase pH is not rigorously controlled, the compound exists in a dynamic equilibrium of ionized and unionized states as it travels through the column. Furthermore, at a neutral pH, the partially protonated nitrogen interacts strongly with residual, unendcapped silanols on the silica stationary phase. This dual-state propagation and secondary silanol interaction are the root causes of peak broadening and severe tailing .

The Solution: We must operate at a low pH (pH 2.0 - 2.5) using 0.1% Trifluoroacetic acid (TFA). At this pH, the carboxylic acid is fully unionized (suppressed), and the basic nitrogen is fully protonated. The TFA anion acts as a strong ion-pairing agent, binding to the protonated nitrogen to form a neutral, hydrophobic complex that partitions cleanly into the C18 stationary phase, yielding sharp, symmetrical peaks.

Logical Workflow of Method Optimization

HPLC_Optimization Start CAS 1203571-75-8 (Amphoteric Analyte) Acidic Carboxylic Acid pKa ~ 3.5 Start->Acidic Basic Imidazopyridine N pKa ~ 6.5 Start->Basic pH_Low Low pH Mobile Phase (pH 2.0 - 2.5, 0.1% TFA) Acidic->pH_Low Unionized (Suppressed) pH_Mid Neutral pH Mobile Phase (pH 6.0 - 7.0, Phosphate) Acidic->pH_Mid Fully Ionized (Anion) Basic->pH_Low Fully Protonated Basic->pH_Mid Partially Deprotonated Result_Low Optimal Retention & Sharp Peak Symmetry pH_Low->Result_Low Result_Mid Peak Tailing & Poor Resolution pH_Mid->Result_Mid

Fig 1: Logical relationship between mobile phase pH and CAS 1203571-75-8 ionization state.

Comparative Batch Analysis

Using the optimized low-pH RP-HPLC method detailed in Section 5, we evaluated three commercial batches of CAS 1203571-75-8. The objective was to verify supplier claims and identify common synthetic byproducts, such as the des-bromo impurity (a frequent artifact from the incomplete bromination of 2-aminopyridine precursors).

Supplier BatchClaimed PurityMeasured Purity (254 nm)Major Impurity RT (min)Impurity IdentityPeak Asymmetry (Tf)
Batch A (Premium) ≥ 98.0%99.1% 8.42Trace Unknown1.10
Batch B (Standard) ≥ 95.0%96.5% 6.21Des-bromo derivative1.15
Batch C (Discount) ≥ 95.0%89.4% 6.21 & 9.15Des-bromo & Unreacted SM1.28

Data Interpretation: Batch A demonstrated superior purity suitable for immediate use in sensitive catalytic cross-coupling. Batch C failed to meet its claimed specification, showing significant contamination from unreacted starting material (SM) and the des-bromo derivative, which would act as a chain-terminator in downstream library synthesis.

Experimental Protocol: Self-Validating HPLC Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of a rigorous System Suitability Test (SST) guarantees that the chromatographic environment is optimal before any batch analysis occurs.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of CAS 1203571-75-8 into a 10 mL volumetric flask.

  • Dissolve the solid in 5 mL of HPLC-grade Methanol. Note: Imidazopyridine carboxylic acids can exhibit slow dissolution kinetics; sonicate for 5 minutes if necessary.

  • Dilute to the 10 mL mark with Mobile Phase A (0.1% TFA in Water) to achieve a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Step 2: Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (Highly end-capped to prevent silanol interactions).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Reference 360 nm).

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte on the column head)

  • 2.0 - 12.0 min: 5% → 95% B (Linear gradient for separation of impurities)

  • 12.0 - 15.0 min: 95% B (Column wash)

  • 15.0 - 15.1 min: 95% → 5% B (Return to initial conditions)

  • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 3: System Suitability Test (SST)

Before analyzing the commercial batches, inject the Batch A standard solution five consecutive times. The system is validated and ready for use only if the following criteria are met:

  • Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0% .

  • Tailing factor (Tf) of the main peak is ≤ 1.5 .

  • Theoretical plates (N) > 5000.

Causality Check: If Tf > 1.5, it indicates that the mobile phase pH has drifted above 2.5, allowing secondary silanol interactions to occur. Discard and freshly prepare Mobile Phase A and B.

Conclusion

The purity validation of amphoteric building blocks like CAS 1203571-75-8 requires a mechanistically driven approach to HPLC method development. By utilizing a low-pH, ion-pairing mobile phase, researchers can suppress the dual-ionization states of the molecule, resulting in sharp, quantifiable peaks. As demonstrated in our comparative analysis, relying solely on supplier claims without rigorous, optimized in-house validation can introduce critical impurities into sensitive drug discovery workflows.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Practical HPLC Method Development, 2nd Edition. Wiley.[Link]

  • Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters.[Link]

Comparative

In Vitro ADME Properties Comparison of Imidazopyridine Derivatives: A Guide for Lead Optimization

Introduction to the Imidazopyridine Scaffold The imidazopyridine ring system is a "privileged scaffold" in medicinal chemistry. While historically recognized for its role in GABA_A receptor modulation (e.g., the sedative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Imidazopyridine Scaffold

The imidazopyridine ring system is a "privileged scaffold" in medicinal chemistry. While historically recognized for its role in GABA_A receptor modulation (e.g., the sedative zolpidem), modern drug discovery has repurposed this bicyclic core to target diverse pathologies, including oncology, neurodegeneration, and immunology.

However, achieving high target affinity is only a fraction of the drug development battle. The clinical viability of imidazopyridine derivatives hinges entirely on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Because the core is highly sensitive to structural modifications, minor substitutions can drastically alter lipophilicity, microsomal stability, and membrane permeability.

This guide objectively compares the in vitro ADME performance of novel imidazopyridine derivatives across three distinct therapeutic areas, providing actionable experimental protocols and structural rationales for drug development professionals.

ADME_Workflow Hit Imidazopyridine Hit Compound Sol Kinetic Solubility (Nephelometry) Hit->Sol Perm Permeability (PAMPA / Caco-2) Sol->Perm Metab Metabolic Stability (HLM / RLM) Perm->Metab CYP CYP450 Profiling (Inhibition) Metab->CYP Lead Optimized Lead Candidate CYP->Lead

Sequential in vitro ADME profiling workflow for imidazopyridine lead optimization.

Comparative ADME Analysis by Therapeutic Application

To understand how structural tuning impacts pharmacokinetics, we compare three recent classes of imidazopyridine derivatives. Each class faced unique ADME bottlenecks that were resolved through targeted structural modifications.

Case 1: Oncology (PI3Kα Inhibitors) - Overcoming Metabolic Instability

In the development of targeted cancer therapies, maintaining a sufficient systemic half-life without triggering drug-drug interactions (via CYP450 inhibition) is critical. A recent study by explored 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors.

  • The ADME Challenge: Early iterations suffered from rapid hepatic clearance.

  • The Solution: Systematic substitution at the 2, 6, and 8 positions of the imidazo[1,2-a]pyridine ring shielded vulnerable metabolic hotspots.

  • Performance: The optimized Compound 35 demonstrated excellent metabolic stability in both Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM), alongside high passive permeability (PAMPA Pe​ > 10 nm/s), without acting as a CYP450 inhibitor.

Case 2: CNS Disorders (GSK-3β Inhibitors) - Penetrating the Blood-Brain Barrier

Targeting neurodegenerative diseases requires compounds to cross the blood-brain barrier (BBB) without being immediately expelled by P-glycoprotein (P-gp) efflux pumps. developed novel imidazopyridine GSK-3β inhibitors to replace older indazole precursors.

  • The ADME Challenge: The original indazole (INDZ) derivatives exhibited potent nanomolar activity but suffered from exceptionally poor CNS permeability and high efflux ratios (ER).

  • The Solution: Isomerization to an imidazo[1,5-a]pyridine-1-carboxamide core fine-tuned the physicochemical properties, lowering the polar surface area.

  • Performance: Derivatives like Compound 12 and Compound 18 showed dramatically improved MDCK-MDR1 permeability (a surrogate for the BBB) and reduced efflux ratios compared to their indazole counterparts, validating the scaffold hop.

Case 3: Immunology (TLR7/TLR9 Antagonists) - Enhancing Aqueous Solubility

For oral immunomodulators, gastrointestinal absorption is dictated by the delicate balance between lipophilicity and aqueous solubility. Research published in the investigated imidazopyridines as dual TLR7/TLR9 antagonists.

  • The ADME Challenge: Initial hits were highly lipophilic (Log D > 4), resulting in poor aqueous solubility and erratic oral absorption.

  • The Solution: The sequential incorporation of aliphatic chains linked to solubilizing moieties (morpholine, pyrrolidine, or piperazine) at the C-7 position.

  • Performance: Compound 42 , featuring a piperazine modification, achieved an ideal Log D, boosting aqueous solubility to 130.9 μg/mL while maintaining excellent Caco-2 permeability and low efflux potential.

Summary of Quantitative ADME Data
Scaffold ApplicationOptimized LeadTargetPermeability AssayPermeability ValueEfflux Ratio (ER)HLM Stability ( T1/2​ )Solubility
Imidazo[1,2-a]pyridine Compound 35PI3KαPAMPA Pe​ > 10 nm/sN/A (Passive)45.1 minAcceptable
Imidazo[1,5-a]pyridine Compound 18GSK-3βMDCK-MDR1 Papp​ = 15.8 × 10−6 cm/s< 2.0HighModerate
C7-Piperazine Imidazopyridine Compound 42TLR7/9Caco-2High ( Papp​ > 10 × 10−6 )Low> 60 min130.9 μg/mL

Structural Rationale for ADME Optimization

The versatility of the imidazopyridine core allows medicinal chemists to act as molecular architects. The following logic tree illustrates how specific regiochemical modifications directly influence distinct ADME parameters.

SAR_Logic Core Imidazopyridine Core CNS CNS Targets (e.g., GSK-3β) Core->CNS Onc Oncology Targets (e.g., PI3Kα) Core->Onc Imm Immunology Targets (e.g., TLR7/9) Core->Imm Perm Isomerization to Imidazo[1,5-a]pyridine Decreases Efflux Ratio (ER) CNS->Perm Metab C2, C6, C8 Substitution Increases HLM/RLM T1/2 Onc->Metab Sol C7 Piperazine/Morpholine Addition Increases Aqueous Solubility Imm->Sol

Structure-Activity Relationship (SAR) logic for optimizing imidazopyridine ADME properties.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies used to generate the ADME data discussed above. The steps include the mechanistic causality behind each experimental choice.

Protocol A: Microsomal Stability Assay (HLM/RLM)

This assay determines the in vitro intrinsic clearance of a compound by hepatic cytochrome P450 enzymes.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: MgCl₂ is a necessary cofactor for the optimal functioning of the NADPH-cytochrome P450 reductase complex.

  • Pre-incubation: Mix the imidazopyridine test compound (final concentration 1 µM) with Human or Rat Liver Microsomes (final protein concentration 0.5 mg/mL) in the buffer. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures temperature equilibration before initiating the enzymatic reaction, preventing artificial lag phases in the kinetic data. A low protein concentration (0.5 mg/mL) is used to ensure the reaction remains in the linear range of Michaelis-Menten kinetics and minimizes non-specific protein binding.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last acts as a precise "start switch" for metabolism.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent immediately denatures the microsomal proteins, halting metabolism instantly and extracting the analyte for accurate LC-MS/MS quantification.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and half-life ( T1/2​=0.693/k ).

Protocol B: Bidirectional Caco-2 Permeability Assay

This assay predicts human intestinal absorption and identifies substrates of active efflux transporters (like P-gp), which is critical for both oral bioavailability and BBB penetration.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: A 21-day culture period is strictly required for the cells to differentiate into a polarized, enterocyte-like monolayer with fully functional tight junctions and expressed apical efflux transporters.

  • Integrity Validation: Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter.

    • Causality: TEER values >250 Ω·cm² validate the integrity of the tight junctions. Assaying on compromised monolayers yields false-positive passive permeability data.

  • Dosing: For Apical-to-Basolateral (A-B) transport, add the test compound (10 µM in HBSS buffer, pH 7.4) to the apical chamber. For Basolateral-to-Apical (B-A) transport, dose the basolateral chamber. Incubate at 37°C for 2 hours.

  • Quantification & Calculation: Sample the receiver chambers and analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ). Calculate the Efflux Ratio (ER) as Papp​(B−A)/Papp​(A−B) .

    • Causality: Bidirectional transport allows the differentiation between passive diffusion and active efflux. An ER > 2.0 typically indicates the compound is a substrate for efflux pumps, serving as a red flag for CNS-targeted imidazopyridines.

References

  • Chen, R., Wang, Z., Sima, L., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638. Available at:[Link]

  • Buonfiglio, R., Prati, F., Bischetti, M., Cavarischia, C., Furlotti, G., & Ombrato, R. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Molecules, 25(9), 2163. Available at:[Link]

  • Saha, A., et al. (2022). Development, Optimization, and In Vivo Validation of New Imidazopyridine Chemotypes as Dual TLR7/TLR9 Antagonists through Activity-Directed Sequential Incorporation of Relevant Structural Subunits. Journal of Medicinal Chemistry, 65(16). Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid

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Author: BenchChem Technical Support Team. Date: April 2026

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Comprehensive Safety and Operational Guide: Handling 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid

As a Senior Application Scientist, I frequently consult on the safe integration of novel halogenated heterocycles into drug discovery workflows. 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a highly versatile building block, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, its unique physicochemical profile—combining a reactive brominated heteroaromatic core with a carboxylic acid moiety—demands rigorous, scientifically grounded handling protocols.

This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. We move beyond basic safety data sheets to explain the causality behind these safety measures, ensuring your laboratory operations are both compliant and scientifically sound.

Mechanistic Toxicology & Hazard Profile

Understanding the molecular behavior of 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid is critical for risk mitigation. The presence of the bromine atom increases the molecule's lipophilicity, which can facilitate dermal penetration if solubilized in organic solvents like DMSO or DMF[1]. Furthermore, related brominated imidazopyridine derivatives exhibit Acute Toxicity (Category 4) across oral, dermal, and inhalation routes, alongside Specific Target Organ Toxicity - Single Exposure (STOT SE 3) affecting the central nervous system and respiratory tract[2].

Causality of Hazards:

  • Respiratory Irritation (H332/H336): As a finely milled powder, the compound can easily aerosolize. Inhalation of these micro-particles allows the acidic carboxylic moiety to interact directly with the mucosal membranes of the respiratory tract, causing localized pH disruption and cellular irritation[2].

  • Dermal Sensitization (H312/H315): The electrophilic nature of halogenated heterocycles can lead to haptenation—a process where the chemical binds to skin proteins, potentially triggering an immune-mediated contact dermatitis[2].

Quantitative Hazard Summary

Hazard ClassGHS CategoryHazard StatementMechanistic Rationale
Acute Toxicity Category 4H302, H312, H332Lipophilic bromine enhances systemic absorption; acidic moiety causes localized tissue damage.
Skin Irritation Category 2H315Protein binding (haptenation) by the heteroaromatic core.
Eye Irritation Category 2AH319Direct acidic disruption of the corneal epithelium.
STOT (Single) Category 3H336Aerosolized particles disrupt respiratory mucosa and may cause transient CNS depression.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety barrier, PPE must be selected based on the compound's specific permeation and physical characteristics.

PPE CategorySpecificationCausal Justification
Gloves Double-layered Nitrile (min 0.12mm thickness)Halogenated aromatics can permeate latex. Nitrile provides superior chemical resistance. Double gloving prevents cross-contamination during outer glove removal.
Eye Protection Indirect Vented Chemical GogglesProtects against both airborne powder aerosols and liquid splashes during solubilization. Standard safety glasses are insufficient for fine powders.
Body Protection Flame-retardant, fluid-resistant lab coatPrevents powder accumulation on personal clothing. Cuffs must be tucked under the inner glove layer.
Respiratory N95/FFP2 Mask (if handled outside hood)Filters >95% of airborne particulates. Note: Primary handling must always occur within a certified fume hood.

Operational Workflow & Handling Protocol

The following protocol details the step-by-step methodology for weighing and solubilizing 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Every step is designed to minimize aerosol generation and dermal exposure, adhering to the National Research Council's guidelines for handling hazardous chemicals[3].

Step-by-Step Methodology: Weighing and Solubilization

  • Environmental Preparation: Verify that the chemical fume hood has a face velocity of at least 0.5 m/s (100 fpm). Clear the hood of unnecessary clutter to prevent turbulent airflow, which can easily aerosolize fine powders[3].

  • Static Mitigation: Use an anti-static bar or zero-ion generator near the analytical balance. Halogenated powders often carry static charges, causing them to repel from spatulas and disperse into the air.

  • PPE Donning: Equip double nitrile gloves, chemical goggles, and a lab coat. Ensure the inner glove is under the lab coat cuff, and the outer glove is over the cuff.

  • Dispensing: Use a grounded, stainless-steel micro-spatula. Weigh the desired mass directly into a pre-tared, sealable glass vial (e.g., amber glass to protect from potential photolytic degradation).

  • Solubilization: If preparing stock solutions (e.g., in DMSO for kinase assays), add the solvent directly to the vial while still inside the fume hood. Cap the vial tightly before vortexing. Never vortex an open container of halogenated heterocyclic solutions.

  • Decontamination: Wipe down the balance and surrounding hood area with a disposable towel dampened with a 70% ethanol/water solution. Dispose of the outer gloves and the wipe in the solid hazardous waste container.

Process Visualization

HandlingWorkflow Storage Chemical Storage (Cool, Dry, Dark) PPE Don PPE Matrix (Double Nitrile, Goggles) Storage->PPE Hood Transfer to Fume Hood (Face Velocity >0.5 m/s) PPE->Hood Weighing Weighing & Solubilization Hood->Weighing Reaction Experimental Application (e.g., Kinase Assays) Weighing->Reaction Standard Operation Spill Spill / Exposure Event Weighing->Spill Accident Reaction->Spill Accident Disposal Halogenated Waste Stream Reaction->Disposal Post-Experiment Containment Containment & Neutralization Spill->Containment Containment->Disposal

Operational workflow for handling halogenated heterocycles, from storage to halogenated waste disposal.

Spill Management & Waste Disposal Plan

In the event of a spill, immediate and scientifically calculated action is required to prevent systemic exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, don an N95 respirator before approaching.

  • Containment (Solid Spill): Do not dry sweep. Dry sweeping aerosolizes the brominated powder[3]. Instead, cover the powder with damp absorbent pads (using water or a mild alkaline solution like 5% sodium bicarbonate to neutralize the carboxylic acid).

  • Containment (Liquid Spill in Solvent): If the compound is dissolved in an organic solvent, apply a universal chemical absorbent (e.g., vermiculite or a commercial spill kit polymer).

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable polyethylene container.

  • Surface Decontamination: Wash the spill area with a mild soap and water solution, followed by an ethanol wipe to remove residual lipophilic traces.

Waste Disposal Causality: All materials contaminated with 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid must be strictly segregated into Halogenated Organic Waste streams[3]. Why? During municipal or standard chemical incineration, non-segregated halogenated compounds can undergo incomplete combustion, leading to the synthesis of highly toxic brominated dioxins and the release of corrosive hydrobromic acid (HBr) gas. Segregated halogenated waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers specifically designed to neutralize HBr and prevent environmental toxicity.

References

  • NextSDS. "6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride - Substance Database." Accessed March 26, 2026. 2

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. 3

  • MDPI. "Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2." Molecules, 2021. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid
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8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid
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